Product packaging for 3-Thienylmethylamine(Cat. No.:CAS No. 27757-86-4)

3-Thienylmethylamine

Cat. No.: B1225077
CAS No.: 27757-86-4
M. Wt: 113.18 g/mol
InChI Key: DUDAKCCDHRNMDJ-UHFFFAOYSA-N
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Description

3-Thienylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B1225077 3-Thienylmethylamine CAS No. 27757-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDAKCCDHRNMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950445
Record name 1-(Thiophen-3-yl)methanamine
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Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27757-86-4
Record name 3-Thiophenemethanamine
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Record name 1-(Thiophen-3-yl)methanamine
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Record name 3-(Aminomethyl)thiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienylmethylamine, a heterocyclic amine, is a pivotal building block in the realms of organic synthesis and medicinal chemistry. Its unique structure, combining a reactive primary amine with an aromatic thiophene ring, imparts a versatile chemical character that is leveraged in the synthesis of a wide array of complex molecules. The thiophene moiety itself is a recognized "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature and is characterized by its air sensitivity, necessitating careful handling and storage under an inert atmosphere.[1] Its physicochemical properties are summarized in the table below, providing a quantitative basis for its use in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₇NS[2][3]
Molecular Weight 113.18 g/mol [2]
CAS Number 27757-86-4[2]
Appearance Light yellow liquid
Boiling Point 102 °C (15 mmHg)[1]
Density 1.130 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.566[1]
pKa 8.92
Solubility Slightly soluble in water.[1]
SMILES C1=CSC=C1CN[2]
InChI Key DUDAKCCDHRNMDJ-UHFFFAOYSA-N[2]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by two primary features: the nucleophilic and basic primary amine group, and the aromatic thiophene ring.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile and a moderate base (pKa of the conjugate acid is 8.92). This allows it to readily participate in a variety of classical amine reactions:

  • Amide Formation: this compound reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is one of the most common transformations and is crucial for incorporating the thienylmethyl scaffold into larger molecules, including biologically active compounds.

  • Alkylation and Reductive Amination: The amine can be alkylated by reaction with alkyl halides. It can also undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be further reduced or used as intermediates in other reactions.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. However, in the case of the 3-substituted thiophene, electrophilic attack is generally favored at the C2 and C5 positions, which are most activated by the sulfur heteroatom. The protonated aminomethyl group, under acidic conditions, would act as a deactivating, meta-directing group.

Role in Advanced Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bifunctional nature makes it a valuable participant in multicomponent reactions (MCRs) , which are highly efficient processes where three or more reactants combine in a single step to form a complex product. This synthetic strategy is prized for its atom economy and ability to rapidly generate molecular diversity, a key aspect of modern drug discovery.

Experimental Protocols

Synthesis of this compound from 3-Cyanothiophene

This protocol outlines a general procedure for the synthesis of this compound via the catalytic reduction of 3-cyanothiophene.

Materials:

  • 3-Cyanothiophene

  • Ruthenium(II) complex (catalyst)

  • 2-Butanol (solvent)

  • Potassium tert-butoxide (KOtBu) (co-catalyst/base)

  • Argon gas

  • Petroleum ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a 25 mL flask under an argon atmosphere, add the Ruthenium(II) complex (1 M) and 2-butanol (5 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add KOtBu (0.05 mM) and continue stirring for an additional 5 minutes.

  • Add 3-cyanothiophene (0.5 mM) to the reaction mixture.

  • Heat the mixture on a hot plate at 120°C for 30 minutes.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the catalyst by adding petroleum ether, followed by filtration.

  • Neutralize the filtrate with 1 M HCl.

  • The resulting ether layer can be purified by short path silica gel column chromatography to yield this compound.

G cluster_setup Reaction Setup cluster_reagents Reagents Addition cluster_process Reaction & Workup Flask 25 mL Flask Argon Argon Atmosphere Flask->Argon Inert environment Ru_cat Ruthenium(II) Complex Flask->Ru_cat 1. Butanol 2-Butanol Flask->Butanol 2. Stir1 Stir 5 min (Room Temp) Butanol->Stir1 KOtBu KOtBu Stir2 Stir 5 min (Room Temp) KOtBu->Stir2 ThiopheneCN 3-Cyanothiophene Heat Heat 120°C (30 min) ThiopheneCN->Heat Stir1->KOtBu 3. Stir2->ThiopheneCN 4. Filter Filtration Heat->Filter Catalyst Removal Neutralize Neutralize (HCl) Filter->Neutralize Purify Column Chromatography Neutralize->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.
General Protocol for Amide Synthesis: N-Benzoyl-3-thienylmethylamine

This protocol provides a general method for the acylation of this compound using an acyl chloride, a fundamental reaction for this substrate.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine (base)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-benzoyl-3-thienylmethylamine.

G cluster_reaction Reaction cluster_workup Workup & Purification amine This compound (in DCM + Et3N) mix Mix at 0°C amine->mix acyl_chloride Benzoyl Chloride (in DCM) acyl_chloride->mix stir Stir at RT (2-4h) mix->stir quench Quench (H₂O) stir->quench wash Wash (NaHCO₃, Brine) quench->wash dry Dry (MgSO₄) wash->dry purify Purify dry->purify product N-Benzoyl-3- thienylmethylamine purify->product G cluster_targets Biological Targets & Pathways cluster_outcomes Therapeutic Outcomes start This compound (Building Block) synth Chemical Synthesis (e.g., Amidation, MCRs) start->synth Input library Compound Library (Thiophene Derivatives) synth->library Generates FTO FTO Protein library->FTO Inhibits VEGFR2 VEGFR-2 library->VEGFR2 Inhibits FTO_path RNA Demethylation (Epigenetics) FTO->FTO_path outcome1 Anti-Leukemia Activity FTO->outcome1 Impacts VEGFR2_path Angiogenesis Signaling VEGFR2->VEGFR2_path outcome2 Anti-Angiogenic (Anti-Cancer) Activity VEGFR2->outcome2 Impacts

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-thienylmethylamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed predicted analysis based on established spectroscopic principles and data from analogous structures. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: (Thiophen-3-yl)methanamine[1]

  • Molecular Formula: C₅H₇NS[1]

  • Molecular Weight: 113.18 g/mol [1]

  • CAS Number: 27757-86-4[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (a primary amine and a 3-substituted thiophene ring) and typical chemical shift and absorption frequency ranges from established spectroscopic databases.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (primary amine, two bands)[2]
3100-3000MediumC-H stretch (aromatic, thiophene ring)[3]
2960-2850MediumC-H stretch (aliphatic, -CH₂-)
1650-1580MediumN-H bend (primary amine)[2]
1500-1400Medium to StrongC=C stretch (thiophene ring)
1250-1020MediumC-N stretch (aliphatic amine)[2]
910-665Strong, BroadN-H wag (primary amine)[2]
~875, ~780, ~700StrongC-H out-of-plane bend (3-substituted thiophene)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3dd1HH-5 (thiophene)
~7.1m1HH-2 (thiophene)
~7.0m1HH-4 (thiophene)
~3.9s2H-CH₂-
~1.5br s2H-NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for thiophene protons can be influenced by the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~142C-3 (thiophene)
~128C-5 (thiophene)
~125C-2 (thiophene)
~121C-4 (thiophene)
~42-CH₂-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon
113[M]⁺ (Molecular Ion)
112[M-H]⁺
96[M-NH₃]⁺
84[C₄H₄S]⁺ (Thienyl cation)
30[CH₂NH₂]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The integrals of the ¹H NMR signals are calculated to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying the masses of stable fragments.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) FTIR->IR_Spectrum NMR_FID NMR FID (Signal vs. Time) NMR->NMR_FID Mass_Spectrum Mass Spectrum (Intensity vs. m/z) MS->Mass_Spectrum Functional_Groups Functional Group Identification IR_Spectrum->Functional_Groups Structural_Elucidation Structural Elucidation (Connectivity, Environment) NMR_FID->Structural_Elucidation Molecular_Weight Molecular Weight and Formula Confirmation Mass_Spectrum->Molecular_Weight Final_Structure Confirmed Structure of This compound Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Caption: A general workflow for the spectroscopic analysis of this compound.

Plausible Mass Spectrometry Fragmentation of this compound

Mass_Fragmentation M [C₅H₇NS]⁺˙ m/z = 113 (Molecular Ion) M_minus_H [C₅H₆NS]⁺ m/z = 112 M->M_minus_H -H• M_minus_NH3 [C₅H₄S]⁺˙ m/z = 96 M->M_minus_NH3 -NH₃ CH2NH2 [CH₂NH₂]⁺ m/z = 30 M->CH2NH2 α-cleavage Thienyl [C₄H₄S]⁺ m/z = 84 M_minus_NH3->Thienyl -C₂H₂

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

¹H NMR Environments of this compound

Caption: A diagram illustrating the distinct proton environments and potential correlations in the ¹H NMR spectrum of this compound.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts for 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-thienylmethylamine. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted data, which serves as a valuable reference for the identification and characterization of this compound in various research and development settings. The guide includes structured data tables, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure with atom numbering for clear spectral assignment.

Introduction

This compound is a heterocyclic amine containing a thiophene ring, a structural motif of interest in medicinal chemistry and materials science. Accurate NMR spectral data is crucial for the structural elucidation and purity assessment of this compound and its derivatives. This guide aims to fill the current gap in available experimental data by providing reliable predicted ¹H and ¹³C NMR chemical shifts.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on established theoretical models that correlate molecular structure with nuclear magnetic resonance phenomena. The data is presented below in a clear, tabular format for ease of reference and comparison. The atom numbering corresponds to the molecular structure diagram provided in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H27.25ddJ(H2,H5) = 2.9, J(H2,H4) = 1.2
H47.05ddJ(H4,H5) = 5.0, J(H4,H2) = 1.2
H57.30ddJ(H5,H4) = 5.0, J(H5,H2) = 2.9
-CH₂-3.90s-
-NH₂1.5 (variable)br s-

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and often appears as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2122.0
C3142.5
C4126.5
C5128.8
-CH₂-40.0

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, which can be used to verify the predicted data.

4.1. Sample Preparation

  • Compound: this compound (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used. The choice of solvent will influence the chemical shifts.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each carbon.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

4.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • For peak assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_assignment Structural Elucidation Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃) + TMS Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer to NMR Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR OneD_NMR NMR_Spectrometer->OneD_NMR ¹H & ¹³C NMR TwoD_NMR TwoD_NMR NMR_Spectrometer->TwoD_NMR COSY, HSQC, HMBC Processing_1D Processing_1D OneD_NMR->Processing_1D FT, Phasing, Baseline Correction Processing_2D Processing_2D TwoD_NMR->Processing_2D FT, Phasing Peak_Picking_1D Peak_Picking_1D Processing_1D->Peak_Picking_1D Peak Picking & Integration Correlation_Analysis Correlation_Analysis Processing_2D->Correlation_Analysis Cross-peak Analysis Assignment Assignment Peak_Picking_1D->Assignment Correlation_Analysis->Assignment Confirm Connectivity Structure_Confirmation Structure_Confirmation Assignment->Structure_Confirmation Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation of this compound.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Researchers are encouraged to use the provided protocols to obtain experimental data and further validate these predictions.

An In-depth Technical Guide to the FT-IR Spectroscopy Characteristic Peaks of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy characteristic peaks for 3-Thienylmethylamine. Due to the absence of a publicly available, complete experimental spectrum, this guide is based on the well-established characteristic absorption frequencies of its constituent functional groups: a 3-substituted thiophene ring and a primary aminomethyl group. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Key Functional Groups

This compound is comprised of a thiophene ring substituted at the 3-position with a methylamine group. The primary functional groups that give rise to characteristic peaks in its IR spectrum are the N-H bonds of the primary amine, the C-H bonds of the methylene group and the thiophene ring, the C=C and C-S bonds within the thiophene ring, and the C-N bond.

Predicted FT-IR Characteristic Peaks

The following table summarizes the expected characteristic absorption peaks for this compound, their corresponding vibrational modes, and typical intensity.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3250N-H symmetric and asymmetric stretchingPrimary AmineMedium (two bands)
3120 - 3050C-H stretchingThiophene RingMedium to Weak
2960 - 2850C-H symmetric and asymmetric stretchingMethylene (-CH₂-)Medium
1650 - 1580N-H bending (scissoring)Primary AmineMedium to Strong
~1590 and ~1400C=C ring stretchingThiophene RingMedium
1470 - 1450C-H bending (scissoring)Methylene (-CH₂-)Medium
1250 - 1020C-N stretchingAliphatic AmineMedium to Weak
900 - 650C-H out-of-plane bendingThiophene RingStrong
871 - 798C-S stretchingThiophene RingMedium

Visualization of this compound and its Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR peaks.

ftir_workflow start Start: Obtain this compound Sample prep Sample Preparation (Ensure clear liquid) start->prep background Acquire Background Spectrum (Clean ATR crystal) prep->background sample_spec Acquire Sample Spectrum (Apply sample to ATR) background->sample_spec process Data Processing (Background subtraction, baseline correction) sample_spec->process analyze Spectral Analysis (Peak identification and assignment) process->analyze report Generate Report (Spectrum, peak table, interpretation) analyze->report end End report->end

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-thienylmethylamine. As a crucial analytical technique, mass spectrometry offers invaluable insights into the structural elucidation of molecules, which is paramount in the fields of medicinal chemistry, drug discovery, and materials science. This compound, a key building block in the synthesis of various pharmacologically active compounds, presents a unique fragmentation signature that this guide will explore in detail.

Core Fragmentation Analysis

Under electron ionization, this compound is expected to undergo a series of predictable fragmentation pathways, primarily driven by the stability of the resulting carbocations and radical species. The initial ionization event involves the removal of an electron, most likely from the nitrogen atom's lone pair or the pi system of the thiophene ring, to form the molecular ion (M•+). The subsequent fragmentation is dominated by alpha-cleavage, a characteristic fragmentation mechanism for amines, and rearrangements involving the thiophene ring.

The molecular ion of this compound (C5H7NS) has a nominal mass of 113 u. The key proposed fragmentation steps are outlined below:

  • Alpha-Cleavage: The most favorable fragmentation pathway for primary amines is the cleavage of the Cα-Cβ bond (the bond between the methylene carbon and the thiophene ring). This results in the formation of a stable iminium cation at m/z 30 ([CH2=NH2]+), which is often the base peak in the mass spectra of primary amines. The other fragment would be a thienyl radical.

  • Tropylium-like Ion Formation: A common fragmentation pathway for benzyl-like structures involves the loss of a hydrogen radical from the molecular ion to form a stable, resonance-stabilized tropylium-like ion (a thienyl-substituted azatropylium ion) at m/z 112.

  • Loss of Ammonia: The molecular ion can undergo rearrangement followed by the elimination of a neutral ammonia molecule (NH3), resulting in a fragment ion at m/z 96.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to characteristic ions. The loss of a thioformyl radical (•CHS) from a rearranged molecular ion could lead to a pyrrole-like fragment.

Quantitative Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance in the electron ionization mass spectrum of this compound. This data is representative and serves as a guide for spectral interpretation.

m/zProposed Ion StructureProposed Fragmentation PathwayHypothetical Relative Abundance (%)
113[C5H7NS]•+ (Molecular Ion)Ionization of this compound45
112[C5H6NS]+Loss of H• from the molecular ion30
98[C4H4S]•+ (Thiophene radical cation)Cleavage of the C-C bond between the ring and the methylamine group15
84[C4H4S]+Rearrangement and loss of HCN from a larger fragment20
30[CH4N]+Alpha-cleavage100 (Base Peak)

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • A working solution of 10 µg/mL is prepared by diluting the stock solution with methanol.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 25-200.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software (e.g., Agilent MassHunter).

  • The fragmentation pattern is analyzed by identifying the molecular ion and major fragment ions.

  • The proposed fragmentation pathways are elucidated based on the observed mass-to-charge ratios and known fragmentation mechanisms of similar compounds.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M This compound (M) M_ion [M]•+ m/z 113 M->M_ion -e- frag_112 [M-H]•+ m/z 112 M_ion->frag_112 - •H frag_30 [CH2NH2]+ m/z 30 (Base Peak) M_ion->frag_30 α-cleavage frag_83 [C4H3S]+ m/z 83 M_ion->frag_83 - •CH2NH2 thienyl_radical Thienyl Radical M_ion->thienyl_radical

Solubility of 3-Thienylmethylamine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Thienylmethylamine in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its known qualitative solubility characteristics, along with data for structurally similar compounds to infer potential solubility behavior. Furthermore, this guide presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in common organic solvents. A logical workflow for solvent selection and solubility determination is also provided in a visual format to aid researchers in their experimental design.

Introduction

This compound (also known as 3-(aminomethyl)thiophene) is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its thiophene moiety and primary amine group make it a versatile building block for the synthesis of a wide range of biologically active molecules. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

A thorough understanding of its solubility profile allows for the rational selection of solvents to optimize reaction conditions, improve yields, and ensure the homogeneity of solutions for analytical testing and screening. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the necessary protocols to determine this crucial property accurately.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₅H₇NS
Molecular Weight 113.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 102 °C at 15 mmHg
Density Approximately 1.13 g/cm³

Solubility Profile of this compound and Analogs

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound and its structural analogs, 2-Thienylmethylamine and Furfurylamine.

CompoundSolventSolvent ClassSolubilityReference(s)
This compound WaterPolar ProticSlightly Soluble
2-Thienylmethylamine EthanolPolar ProticEasily Soluble
ChloroformHalogenatedEasily Soluble
Furfurylamine WaterPolar ProticMiscible[1]
EthanolPolar ProticSoluble[1]
Diethyl EtherEtherSoluble[1]
General Amines AlcoholsPolar ProticGenerally Soluble[2]
Diethyl EtherEtherGenerally Soluble[2][3]
BenzeneAromatic HydrocarbonGenerally Soluble[2]

Note: "Slightly Soluble," "Easily Soluble," and "Soluble" are qualitative terms from the cited sources and are not based on standardized quantitative measurements.

Based on the available information for its isomer and other similar heterocyclic amines, it can be inferred that this compound is likely to be soluble in polar protic solvents such as ethanol and other short-chain alcohols, as well as in some less polar solvents like ethers and chlorinated hydrocarbons. However, experimental verification is essential for any practical application.

Experimental Protocol for Solubility Determination

The following section details a standardized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for generating reliable thermodynamic solubility data.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid phase is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved amine to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

    • Accurately weigh the collected aliquot of the saturated solution.

    • Dilute the filtered aliquot gravimetrically with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

    • Inject the diluted sample of the saturated solution into the HPLC under the same conditions.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

Logical Workflow for Solvent Selection

For novel applications where the solubility of this compound is unknown, a systematic approach to solvent selection and solubility determination is recommended. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

G start Start: Define Application (e.g., Reaction, Crystallization) lit_review Literature Review: Solubility of this compound and Structural Analogs start->lit_review predict Predict Solubility: 'Like Dissolves Like' Principle lit_review->predict select_solvents Select Candidate Solvents: (e.g., Alcohols, Ethers, Ketones, Hydrocarbons) predict->select_solvents exp_protocol Perform Experimental Solubility Determination (Shake-Flask Method) select_solvents->exp_protocol quantify Quantify Concentration: (e.g., HPLC, GC, Gravimetric) exp_protocol->quantify data_analysis Analyze Data and Determine Solubility quantify->data_analysis end End: Select Optimal Solvent Based on Quantitative Data data_analysis->end

Caption: Logical workflow for solvent selection and solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, this guide provides a foundational understanding based on available qualitative information and the properties of structurally similar molecules. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for accurately determining the solubility of this compound in solvents relevant to their specific applications. The systematic workflow presented will aid in the rational selection of solvents, ultimately facilitating more efficient process development, purification, and formulation of this important chemical intermediate. The generation of such empirical data will be a valuable contribution to the broader scientific community.

References

A Technical Guide to the Stability and Storage of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Thienylmethylamine (CAS No. 27757-86-4), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Stability Profile

This compound is generally stable under the recommended storage conditions.[1] However, it possesses sensitivities that can lead to degradation if not handled properly. The primary factors influencing its stability are exposure to air, heat, and incompatible materials.

  • Air and Light Sensitivity : The compound is noted to be air-sensitive.[1][2] To maintain product quality, storage under an inert atmosphere (such as nitrogen or argon) is recommended.[1][2]

  • Thermal Stability : Exposure to excess heat should be avoided as it can lead to thermal decomposition.[1] This process can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1]

  • Hazardous Reactions : Under normal processing and storage, hazardous polymerization does not occur.[1] However, contact with incompatible materials can provoke hazardous reactions.

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure the long-term purity of this compound. The following table summarizes the key storage recommendations gathered from safety data sheets.

ParameterRecommendationSource
Temperature Keep refrigerated. Store in a cool place. Recommended temperature: 2–8 °C.[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Container Keep containers tightly closed.[1][3]
Location Store in a dry, cool, and well-ventilated place. Designate a "Corrosives area".[1][3]
Conditions to Avoid Exposure to air, excess heat, and incompatible products.[1]

Incompatible Materials and Hazardous Decomposition

To prevent chemical reactions that could compromise the sample or create hazardous situations, this compound should be stored separately from the materials listed below.

Incompatible Material ClassesExamplesSource
Strong Oxidizing Agents Peroxides, Nitrates, Halogens[1]
Acids Strong mineral acids (e.g., HCl, H₂SO₄), organic acids[1]

Thermal decomposition can yield hazardous products. It is critical to avoid excessive heat and fire.

Decomposition ProductChemical FormulaSource
Carbon MonoxideCO[1]
Carbon DioxideCO₂[1]
Nitrogen OxidesNOx[1]
Sulfur OxidesSOx[1]

General Experimental Protocol for Stability Assessment

While specific quantitative stability data for this compound is not publicly available, a forced degradation study can be conducted to understand its stability profile. The following is a generalized protocol for such a study.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature- and humidity-controlled ovens

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. This will serve as the control (time zero) sample.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At designated time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to the same concentration as the reference standard.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Characterize the degradation products using an MS detector to propose potential degradation pathways.

The workflow for this stability assessment is visualized below.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation start Obtain This compound Sample prep_stock Prepare Stock Solution start->prep_stock acid Acid Hydrolysis (HCl, Heat) prep_stock->acid Expose to Stress base Base Hydrolysis (NaOH, Heat) prep_stock->base Expose to Stress oxidation Oxidation (H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal (Heat) prep_stock->thermal Expose to Stress photo Photolytic (Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Purity Assay) sampling->hplc ms MS Analysis (Degradant ID) hplc->ms report Calculate % Degradation Identify Degradants Propose Pathways ms->report

Fig 1. Generalized workflow for a forced degradation study.

Logical Relationship of Storage and Stability

The stability of this compound is directly dependent on its storage environment. Improper conditions can initiate degradation pathways, compromising the material's quality. The diagram below illustrates this relationship.

Storage_Degradation_Relationship cluster_conditions Improper Storage Conditions cluster_degradation Degradation Pathways compound This compound (Stable) air Exposure to Air heat Excess Heat incompatible Incompatible Materials (Acids, Oxidizers) oxidative Oxidative Degradation air->oxidative thermal_decomp Thermal Decomposition heat->thermal_decomp chem_reaction Hazardous Reaction incompatible->chem_reaction degraded_product Degraded Product (Impurities + NOx, SOx, COx) oxidative->degraded_product Leads to thermal_decomp->degraded_product Leads to chem_reaction->degraded_product Leads to

Fig 2. Relationship between storage conditions and degradation.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a definitive experimental crystal structure for 3-thienylmethylamine has not been published. Consequently, this guide provides a detailed analysis based on theoretical principles and comparative data from its constituent molecular fragments, thiophene and methylamine, for which experimental and computational data are available.

Predicted Molecular Geometry of this compound

The molecular structure of this compound combines a planar, aromatic thiophene ring with a flexible methylamine side chain. The geometry of the molecule can be predicted by considering the hybridization of its constituent atoms and applying the Valence Shell Electron Pair Repulsion (VSEPR) theory.

  • Thiophene Ring: The thiophene ring is a five-membered aromatic heterocycle. All four carbon atoms and the sulfur atom are sp² hybridized, resulting in a planar ring structure. The p-orbitals of these atoms overlap to form a delocalized π-electron system, which confers aromaticity.

  • Methylamine Group: The methylamine portion consists of a central carbon atom and a nitrogen atom.

    • The carbon atom of the methylene bridge (-CH₂-) is sp³ hybridized, leading to a tetrahedral electron geometry.

    • The nitrogen atom of the amine group (-NH₂) is also sp³ hybridized, with three bonding pairs and one lone pair of electrons. According to VSEPR theory, this results in a trigonal pyramidal molecular geometry around the nitrogen atom.[1]

The overall molecule will therefore feature a planar thiophene ring attached to a non-planar methylamine group, with free rotation possible around the C-C and C-N single bonds of the side chain.

Comparative Molecular Geometry Data

To estimate the bond lengths and angles of this compound, we can refer to the experimentally and computationally determined structures of thiophene and methylamine.

Table 1: Molecular Geometry of Thiophene (C₄H₄S)

ParameterBondExperimental Value (Å or °)Computational Value (Å or °)
Bond LengthC-S1.714[2]1.801 - 1.854[3]
Bond LengthC=C1.370[2]1.345 - 1.358[3]
Bond LengthC-C1.423[2]1.43 - 1.45[3]
Bond AngleC-S-C92.2[2]-
Bond AngleC-C-S111.5[2]-
Bond AngleC-C-C112.4[2]113.8 - 114.1[3]

Table 2: Molecular Geometry of Methylamine (CH₃NH₂)

ParameterBond/AngleExperimental Value (Å or °)
Bond LengthC-N1.471 - 1.48[4][5]
Bond AngleH-N-H105.8[4]
Bond AngleH-N-C111.0[4]
Bond AngleH-C-H108.4[4]

Table 3: Predicted Molecular Geometry of this compound

Based on the data from the parent molecules, the following table presents the predicted geometric parameters for this compound.

ParameterBond/AnglePredicted Value (Å or °)Notes
Bond LengthThiophene C-S~1.71Based on thiophene data.[2]
Bond LengthThiophene C-C~1.37 - 1.42Based on thiophene data.[2]
Bond LengthThiophene C - CH₂~1.51Typical sp² C - sp³ C single bond.
Bond LengthCH₂ - NH₂~1.47Based on methylamine data.[4]
Bond AngleThiophene Ring Angles~92 - 112Based on thiophene data.[2]
Bond AngleC(ring)-C-N~109.5Expected for sp³ carbon.
Bond AngleH-N-H~106Based on methylamine data.[4]
Bond AngleC-N-H~111Based on methylamine data.[4]

Experimental and Computational Protocols

While a specific crystal structure of this compound is not available, this section outlines the general methodologies used for determining the structure of small organic molecules.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[6] The typical workflow is as follows:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step.[7] Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[8] The crystal should ideally be 0.1-0.3 mm in all dimensions.[7]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.[9]

  • Structure Solution: The collected diffraction data is used to calculate an electron density map of the unit cell. For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial structural model.[7]

  • Structure Refinement: The initial model is refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[7]

G Workflow for Small Molecule X-ray Crystallography A Crystal Growth B X-ray Diffraction Data Collection A->B Mount Crystal C Structure Solution (Direct Methods) B->C Process Data D Structure Refinement C->D Initial Model E Final Structural Model D->E Refined Model G Logical Flow for Predicting Molecular Geometry cluster_0 Known Structural Data cluster_1 Theoretical Principles Thiophene Thiophene Geometry (Experimental/Computational) Predicted Predicted Geometry of This compound Thiophene->Predicted Provides Ring Structure Methylamine Methylamine Geometry (Experimental) Methylamine->Predicted Provides Side-Chain Structure VSEPR VSEPR Theory & Hybridization VSEPR->Predicted Predicts Angles & Conformation

References

A Technical Guide to 3-Thienylmethylamine and Its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Thienylmethylamine, a versatile heterocyclic building block, and its applications in the synthesis of novel compounds with potential therapeutic applications. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and examples of its utility in the development of bioactive molecules.

Nomenclature and Physicochemical Properties

This compound is a thiophene derivative with a primary amine functional group. Its systematic and alternative names, along with key physicochemical properties, are summarized below.

Table 1: Synonyms and Alternative Names for this compound [1]

Name Type Name
Common Name This compound
IUPAC Name thiophen-3-ylmethanamine
Alternative Names 3-(Aminomethyl)thiophene, 3-Thiophenemethanamine, (Thiophen-3-yl)methanamine, 1-(Thiophen-3-yl)methanamine
CAS Registry Number 27757-86-4

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₇NS[1]
Molecular Weight 113.18 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 194-196 °C-
Density 1.12 g/cm³-
Solubility Soluble in common organic solvents-

Synthesis of this compound

A robust and high-yield synthesis of this compound can be achieved through the catalytic reduction of 3-cyanothiophene. The use of Raney Nickel in combination with a hydride source such as potassium borohydride (KBH₄) offers an efficient and mild method for this transformation.[2][3]

Experimental Protocol: Reduction of 3-Cyanothiophene

This protocol is adapted from a general procedure for the reduction of nitriles to primary amines using Raney Nickel and KBH₄.[2][3]

Materials:

  • 3-Cyanothiophene

  • Raney Nickel (slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a fume hood, wash the Raney Nickel slurry (approximately 1g wet weight per 10 mmol of nitrile) with deionized water (3 x 20 mL) and then with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous ethanol (25 mL), the washed Raney Nickel, and potassium borohydride (4.0 equivalents).

  • Addition of Substrate: To the stirred suspension, add 3-cyanothiophene (1.0 equivalent, 10 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • To the residue, add deionized water (20 mL) and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: Based on similar nitrile reductions, yields are expected to be in the range of 85-95%.[2][3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-Cyanothiophene 3-Cyanothiophene Reduction Raney Ni, KBH4 Ethanol, RT 3-Cyanothiophene->Reduction This compound This compound Reduction->this compound

Synthesis of this compound Workflow

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential biological activities, particularly in the areas of neuroactive and antimicrobial agents. The thiophene moiety is a well-established pharmacophore in medicinal chemistry.

Synthesis of a Novel N-Aryl-3-thienylmethylamine Derivative

This section outlines a hypothetical, yet plausible, synthetic route to a novel N-aryl derivative of this compound, which could be screened for biological activity.

Reaction Scheme: Buchwald-Hartwig amination of an aryl halide with this compound.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine an aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture at 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-thienylmethylamine.

Table 3: Hypothetical Yields for N-Aryl-3-thienylmethylamine Synthesis

Aryl Bromide Product Hypothetical Yield (%)
4-BromotolueneN-(4-methylphenyl)-3-thienylmethylamine85
4-BromoanisoleN-(4-methoxyphenyl)-3-thienylmethylamine82
1-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-3-thienylmethylamine88
Biological Evaluation Workflow

The synthesized derivatives can be subjected to a screening cascade to evaluate their potential biological activities. The following diagram illustrates a general workflow for antimicrobial activity screening.

G Antimicrobial Screening Workflow Synthesized_Compounds Synthesized N-Aryl-3- thienylmethylamine Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Synthesized_Compounds->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound

Antimicrobial Screening Workflow

Table 4: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. coli
N-(4-methylphenyl)-3-thienylmethylamine1632
N-(4-methoxyphenyl)-3-thienylmethylamine816
N-(4-fluorophenyl)-3-thienylmethylamine48
Ciprofloxacin (Control) 10.5

Conclusion

This compound is a valuable and accessible building block for the synthesis of novel chemical entities. Its straightforward preparation from 3-cyanothiophene allows for its ready availability in research and development settings. The primary amine functionality provides a versatile handle for further chemical modifications, enabling the exploration of a wide range of chemical space. The thiophene core imparts favorable pharmacological properties, making derivatives of this compound promising candidates for the discovery of new therapeutic agents, particularly in the fields of neuroscience and infectious diseases. The experimental protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their drug discovery and development programs.

References

Methodological & Application

Synthesis of 3-Thienylmethylamine from 3-thiophenecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-thienylmethylamine, a key intermediate in pharmaceutical and medicinal chemistry, from 3-thiophenecarboxaldehyde. The synthesis is achieved via a one-pot reductive amination reaction, a robust and efficient method for the formation of amines from carbonyl compounds. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating the experimental workflow and reaction pathway to guide researchers in the successful synthesis of the target compound.

Introduction

This compound and its derivatives are important structural motifs found in a wide range of biologically active molecules and pharmaceutical agents. The thiophene ring serves as a versatile scaffold in drug design. The efficient synthesis of this compound is therefore of significant interest to the drug development community. Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia to form an imine, which is subsequently reduced to the corresponding amine. This one-pot procedure is highly valued for its operational simplicity and generally good yields.

This protocol outlines the synthesis of this compound from 3-thiophenecarboxaldehyde using ammonium chloride as the ammonia source and sodium borohydride as the reducing agent.

Experimental Protocol

Materials and Methods

Reagents:

  • 3-Thiophenecarboxaldehyde (≥98%)

  • Ammonium chloride (NH₄Cl, ≥99.5%)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (CH₃OH, ACS grade)

  • Dichloromethane (CH₂Cl₂, ACS grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH indicator strips

Reaction Procedure
  • Imine Formation: In a 250 mL round-bottom flask, dissolve 3-thiophenecarboxaldehyde (5.61 g, 50.0 mmol) in methanol (100 mL). To this solution, add ammonium chloride (3.21 g, 60.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.27 g, 60.0 mmol) in small portions over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction Completion: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding 1 M HCl (50 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted aldehyde.

    • Make the aqueous layer basic (pH > 12) by the dropwise addition of 1 M NaOH.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure amine.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValue
Starting Material
3-Thiophenecarboxaldehyde5.61 g (50.0 mmol)
Reagents
Ammonium Chloride3.21 g (60.0 mmol)
Sodium Borohydride2.27 g (60.0 mmol)
Solvent
Methanol100 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4.5 hours
Product Information
Product NameThis compound
Molecular FormulaC₅H₇NS
Molecular Weight113.18 g/mol
Theoretical Yield5.66 g
Representative Yield 75-85%
Purity (Post-purification) >97%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification dissolve Dissolve 3-Thiophenecarboxaldehyde in Methanol add_nh4cl Add Ammonium Chloride (Stir for 30 min) dissolve->add_nh4cl cool Cool to 0°C add_nh4cl->cool add_nabh4 Add Sodium Borohydride (Portion-wise) cool->add_nabh4 react Stir at Room Temperature (4 hours) add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate wash Wash with Dichloromethane evaporate->wash basify Basify with 1M NaOH wash->basify extract Extract with Dichloromethane basify->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: A workflow diagram of the synthesis of this compound.

Signaling Pathway of the Reaction

reaction_pathway aldehyde 3-Thiophenecarboxaldehyde imine Imine Intermediate aldehyde->imine + ammonia NH₃ (from NH₄Cl) amine This compound imine->amine Reduction h2o H₂O imine->h2o - nabh4 NaBH₄ nabh4->imine

Caption: The reaction pathway for the reductive amination of 3-thiophenecarboxaldehyde.

Application Notes and Protocols for Amide Coupling Reactions with 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of amides using 3-thienylmethylamine as the amine component. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the protocols outlined below offer robust methods for incorporating the versatile 3-thienyl moiety into target molecules.

Introduction

Amide coupling reactions are fundamental transformations in organic synthesis, widely employed in the pharmaceutical industry to construct the amide bonds prevalent in a vast array of drug candidates.[1] this compound is a valuable building block, offering a heterocyclic motif that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide details two common and effective protocols for the coupling of this compound with carboxylic acids: one utilizing the carbodiimide-based reagent system EDC/HOBt, and another employing the uronium-based reagent HATU. A third protocol describes the acylation of this compound with an acyl chloride.

General Reaction Scheme

The overall transformation involves the formation of an amide bond between a carboxylic acid and this compound. This can be achieved through activation of the carboxylic acid using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

Amide Coupling General Scheme cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Amide N-(3-Thienylmethyl)amide CarboxylicAcid->Amide Coupling Agent or Acyl Chloride Formation Thienylmethylamine This compound Thienylmethylamine->Amide EDC_HOBt_Workflow A 1. Dissolve Carboxylic Acid, HOBt, and EDC in DMF B 2. Stir at RT for 15 min (Active Ester Formation) A->B C 3. Add this compound and DIPEA B->C D 4. Stir at RT, Monitor by TLC C->D E 5. Work-up: EtOAc, NaHCO3, Brine D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify by Column Chromatography F->G HATU_Workflow A 1. Dissolve Carboxylic Acid, HATU, and DIPEA in DMF B 2. Stir at RT for 5 min (Pre-activation) A->B C 3. Add this compound B->C D 4. Stir at RT for 2h, Monitor by TLC C->D E 5. Work-up: EtOAc, NaHCO3, Brine D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify by Column Chromatography F->G Acyl_Chloride_Workflow cluster_A Part A: Acyl Chloride Formation cluster_B Part B: Amide Formation A1 1. Carboxylic Acid + SOCl2/ (COCl)2 in DCM/Toluene A2 2. Reflux for 1-2h A1->A2 A3 3. Concentrate to get crude Acyl Chloride A2->A3 B1 1. Dissolve Acyl Chloride in DCM A3->B1 Use crude product B3 3. Add Acyl Chloride solution to Amine solution at 0 °C B1->B3 B2 2. Dissolve this compound and TEA in DCM B2->B3 B4 4. Stir at RT for 1-2h B3->B4 B5 5. Aqueous Work-up B4->B5 B6 6. Dry, Filter, Concentrate B5->B6 B7 7. Purify by Column Chromatography B6->B7

References

N-Alkylation of 3-Thienylmethylamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the N-alkylation of 3-thienylmethylamine is a critical step in the synthesis of a wide array of pharmacologically active compounds. The thiophene moiety is a key structural component in numerous pharmaceuticals, and modification of the amine functionality allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. This document provides a detailed experimental protocol for the N-alkylation of this compound via reductive amination, a widely adopted method known for its high efficiency and selectivity.

Comparison of N-Alkylation Strategies

Several methods exist for the N-alkylation of primary amines. The choice of method often depends on the desired product, the available starting materials, and the required reaction conditions. A summary of common strategies is presented below.

Method Alkylating Agent Key Reagents/Catalysts Typical Reaction Conditions Advantages Disadvantages
Reductive Amination Aldehydes, KetonesSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)Mild, often one-pot at room temperatureHigh selectivity for mono-alkylation, wide substrate scope, avoids over-alkylation.[1]Requires a carbonyl compound as the alkyl source.
Direct Alkylation Alkyl HalidesBase (e.g., K₂CO₃, Et₃N)Varies from room temperature to elevated temperaturesSimple procedure, readily available reagents.[2]Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines.[3]
Alkylation with Alcohols AlcoholsTransition metal catalysts (e.g., Ru, Zn, Ir)Elevated temperatures (often >100 °C)Atom-economical ("green") process, water is the only byproduct.[4][5]Requires specific and sometimes expensive catalysts, harsh reaction conditions.[5]
Via Trifluoroacetamide Alkyl IodidesBase, then hydrolysisMulti-step processGood for controlled N-monomethylation and ethylation.[6]Requires protection and deprotection steps, increasing the overall synthesis length.

Experimental Protocol: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is highly reliable for the synthesis of N-substituted 3-thienylmethylamines.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 eq) to the stirred solution of the amine. Allow the mixture to stir at room temperature for 20-30 minutes. The formation of the intermediate imine may be observed.[7]

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Experimental Workflow

experimental_workflow Reductive Amination Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_aldehyde Add Aldehyde (1.0-1.2 eq) start->add_aldehyde stir_1 Stir at RT (20-30 min) add_aldehyde->stir_1 add_reducing_agent Add NaBH(OAc)₃ (1.5 eq) stir_1->add_reducing_agent stir_2 Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->stir_2 quench Quench with sat. NaHCO₃ solution stir_2->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product Pure N-Alkylated This compound purify->end_product

Figure 1. Workflow for the N-alkylation of this compound.

Signaling Pathway Diagram

While there is no signaling pathway directly involved in this chemical synthesis, a logical flow diagram illustrating the reaction mechanism can be represented as follows:

reaction_mechanism Reductive Amination Mechanism amine This compound (Primary Amine) imine Imine Intermediate amine->imine aldehyde Aldehyde/Ketone (R'-CHO) aldehyde->imine product N-Alkylated Amine (Secondary Amine) imine->product reducing_agent NaBH(OAc)₃ reducing_agent->product Reduction

Figure 2. Mechanism of reductive amination.

References

Application Notes and Protocols: 3-Thienylmethylamine as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-thienylmethylamine as a foundational building block in the synthesis of a diverse range of bioactive molecules. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics. This document outlines key applications, presents quantitative biological data, provides detailed experimental protocols for the synthesis of representative compounds, and visualizes relevant biological pathways and synthetic workflows.

Application Note 1: Kinase Inhibitors for Oncology

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. The thiophene ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases.[2] By modifying the substituents on the thienylmethylamine core, researchers can achieve high potency and selectivity against specific kinase targets.

One notable class of compounds is the thieno[3,2-c]pyrazoles, which have shown significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of several diseases, including cancer and Alzheimer's disease.[3]

Quantitative Data: Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of representative bioactive molecules derived from or related to the thienylamine scaffold.

Compound IDTargetCell Line/AssayIC50 (µM)Reference
16a GSK-3βCaliper mobility shift assay0.0044[3]
16b GSK-3βCaliper mobility shift assay0.0031[3]
10 K562 (Chronic Myelogenous Leukemia)Anti-proliferative assay40[4]
13 K562 (Chronic Myelogenous Leukemia)Anti-proliferative assay5.6[4]
15 HL60 (Promyelocytic Leukemia)Anti-proliferative assay5.6[4]
28j K562 (Chronic Myelogenous Leukemia)Anti-proliferative assay6.9[4]
28k K562 (Chronic Myelogenous Leukemia)Anti-proliferative assay3.6[4]
28l K562 (Chronic Myelogenous Leukemia)Anti-proliferative assay4.5[4]
A-83-01 ALK5 (TGFβR1)Transcriptional activity assay0.012[5]

Application Note 2: Modulators of Neurological Pathways

The 3-thienyl moiety is a key structural feature in compounds designed to interact with targets in the central nervous system (CNS). Its ability to mimic a phenyl ring while offering different electronic and lipophilic properties allows for the fine-tuning of blood-brain barrier penetration and target engagement. Thiophene-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[6]

Quantitative Data: Cholinesterase Inhibition

The table below presents the inhibitory activity of selected thiazole-sulfonamide derivatives, which share structural similarities with potential this compound derivatives, against key enzymes in Alzheimer's disease.

Compound IDTargetIC50 (µM)Reference
1 Acetylcholinesterase (AChE)0.10 ± 0.05[6]
1 Butyrylcholinesterase (BuChE)0.20 ± 0.050[6]
3 Acetylcholinesterase (AChE)2.90 ± 0.10[6]
16 Butyrylcholinesterase (BuChE)0.20 ± 0.050[6]
18 Acetylcholinesterase (AChE)0.80 ± 0.050[6]
Donepezil (Standard) Acetylcholinesterase (AChE)2.16 ± 0.12[6]
Donepezil (Standard) Butyrylcholinesterase (BuChE)4.5 ± 0.11[6]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules incorporating a thiophene scaffold. These can be adapted for syntheses starting from this compound.

Protocol 1: Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives (Adapted from[3])

This protocol describes a multi-step synthesis of potent GSK-3β inhibitors.

Step 1: Synthesis of Intermediate Thiophene Ester

  • To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol, add this compound (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the ethyl 2-amino-5-(thien-3-ylmethyl)thiophene-3-carboxylate.

Step 2: Cyclization to Thieno[3,2-c]pyrazol-3-amine

  • Dissolve the thiophene ester from Step 1 (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by recrystallization or column chromatography to yield the thieno[3,2-c]pyrazol-3-amine intermediate.

Step 3: Acylation of the Thieno[3,2-c]pyrazol-3-amine

  • Suspend the thieno[3,2-c]pyrazol-3-amine (1.0 eq) in a suitable solvent like dichloromethane or N,N-dimethylformamide.

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride (e.g., isobutyryl chloride for compound 16b) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Thienopyrimidine Derivative (Adapted from[7])

This protocol outlines the synthesis of a thienopyrimidine core structure.

Step 1: Synthesis of a 2-Amino-3-cyanothiophene

  • This starting material can be prepared via the Gewald reaction, reacting a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Step 2: Cyclization with Formamide

  • A mixture of the 2-amino-3-cyanothiophene derivative (1.0 eq) and an excess of formamide is heated under reflux for 1.5-2 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • The solid product that forms is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure thieno[2,3-d]pyrimidin-4-one.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by bioactive molecules containing the thiophene scaffold.

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Inhibitor Thiophene-based Inhibitor (e.g., A-83-01) Inhibitor->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of a thiophene-based ALK5 inhibitor.

PI3K_AKT_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates GrowthFactor Growth Factor GrowthFactor->Receptor PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Activates/Inhibits CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: The PI3K/AKT signaling pathway, a common target for thiophene-based kinase inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow start Start: this compound & Other Reagents step1 Step 1: Synthesis of Thiophene Intermediate start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Step 2: Cyclization Reaction purify1->step2 purify2 Purification 2 (Recrystallization/Filtration) step2->purify2 step3 Step 3: Final Modification (e.g., Acylation) purify2->step3 purify3 Final Purification (Column Chromatography) step3->purify3 product Bioactive Molecule purify3->product analysis Characterization (NMR, MS, etc.) product->analysis bioassay Biological Assays (IC50 Determination) product->bioassay

Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive molecules.

References

Application of 3-Thienylmethylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Thienylmethylamine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a variety of pharmaceutical agents. The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. This application note details the synthesis of a key pharmaceutical intermediate, (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, a precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers and professionals in drug development.

Introduction

The thiophene moiety is present in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its utility in central nervous system (CNS) drug discovery is particularly notable due to the lipophilic nature of the thiophene ring, which can facilitate passage across the blood-brain barrier. This compound, as a primary amine, offers a versatile handle for synthetic modifications, making it an attractive starting material for the construction of complex pharmaceutical intermediates.

This document outlines a synthetic pathway to (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, a crucial intermediate in the manufacturing of Duloxetine. The synthesis involves a three-step sequence commencing with a Mannich reaction, followed by an asymmetric reduction and a nucleophilic aromatic substitution.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the target pharmaceutical intermediate.

StepReactionStarting MaterialsKey ReagentsProductYield (%)Purity (%)
1Mannich Reaction2-Acetylthiophene, Methylamine hydrochloride, ParaformaldehydeHydrochloric acid, Ethanol3-Methylamino-1-(2-thienyl)-1-propanone hydrochloride70-75>98
2Asymmetric Reduction3-Methylamino-1-(2-thienyl)-1-propanone hydrochlorideImmobilized Saccharomyces cerevisiae(S)-3-Methylamino-1-(2-thienyl)-1-propanol>95>99 (ee)
3Nucleophilic Aromatic Substitution(S)-3-Methylamino-1-(2-thienyl)-1-propanol, 1-FluoronaphthalenePotassium tert-butoxide, DMSO(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine~78>99

ee: enantiomeric excess

Experimental Protocols

Step 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone hydrochloride (Mannich Reaction)

This procedure outlines the aminomethylation of 2-acetylthiophene to form the corresponding β-amino ketone.

Materials:

  • 2-Acetylthiophene

  • Methylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Acetone

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 1 L reaction flask, add 2-acetylthiophene (50.0 g, 396 mmol), paraformaldehyde (14.3 g, 476 mmol), and methylamine hydrochloride (40.2 g, 595 mmol).

  • Add ethanol (500 mL) and concentrated hydrochloric acid (3.6 g, 36.5 mmol) to the mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 16 hours with continuous stirring.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash the crude product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride as a yellow crystalline solid.

  • Dry the product under vacuum. A typical yield is in the range of 70-75% with a purity of >98%.[1]

Step 2: Asymmetric Reduction of 3-Methylamino-1-(2-thienyl)-1-propanone to (S)-3-Methylamino-1-(2-thienyl)-1-propanol

This biocatalytic reduction provides the chiral alcohol with high enantioselectivity.

Materials:

  • 3-Methylamino-1-(2-thienyl)-1-propanone hydrochloride

  • Immobilized Saccharomyces cerevisiae

  • Citrate buffer (pH 6.0)

  • Glucose

  • Shaking incubator

  • Centrifuge

  • Extraction funnel

  • Organic solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Prepare a fermentation medium containing glucose (as a carbon source) in a citrate buffer (pH 6.0).

  • Inoculate the medium with immobilized Saccharomyces cerevisiae.

  • Add 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride to the culture at a concentration of 5 g/L.

  • Incubate the mixture at 30°C with shaking at 180 rpm for 48 hours.

  • After the reaction is complete (monitored by TLC or HPLC), separate the cells by centrifugation.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield (S)-3-Methylamino-1-(2-thienyl)-1-propanol. This biocatalytic reduction typically achieves a conversion of over 95% and an enantiomeric excess (ee) of >99%.[2]

Step 3: Synthesis of (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

This final step involves the formation of the ether linkage via a nucleophilic aromatic substitution.

Materials:

  • (S)-3-Methylamino-1-(2-thienyl)-1-propanol

  • 1-Fluoronaphthalene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Reaction flask with a nitrogen inlet

  • Stirring apparatus

  • Heating mantle

  • Extraction funnel

  • Organic solvent (e.g., Toluene)

  • Water

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve (S)-3-Methylamino-1-(2-thienyl)-1-propanol (20.0 g) in DMSO.

  • Add potassium tert-butoxide (13.1 g) to the solution and stir for 30 minutes at room temperature.

  • Add 1-fluoronaphthalene (68.3 g) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 8 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. The typical yield for this step is approximately 78%.[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Mannich Reaction cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Asymmetric Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Nucleophilic Substitution cluster_final Final Intermediate 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction (HCl, Ethanol, Reflux) 2-Acetylthiophene->Mannich_Reaction Methylamine_HCl Methylamine hydrochloride Methylamine_HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Propanone 3-Methylamino-1-(2-thienyl) -1-propanone HCl Mannich_Reaction->Propanone Asymmetric_Reduction Asymmetric Reduction (S. cerevisiae) Propanone->Asymmetric_Reduction Propanol (S)-3-Methylamino-1-(2-thienyl) -1-propanol Asymmetric_Reduction->Propanol SNAr Nucleophilic Aromatic Substitution (KOtBu, DMSO) Propanol->SNAr Fluoronaphthalene 1-Fluoronaphthalene Fluoronaphthalene->SNAr Final_Product (S)-N-methyl-3-(1-naphthyloxy) -3-(2-thienyl)propan-1-amine SNAr->Final_Product

Caption: Synthetic workflow for the preparation of a key pharmaceutical intermediate.

SignalingPathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Duloxetine Duloxetine SERT Serotonin Transporter (SERT) Duloxetine->SERT Inhibits NET Norepinephrine Transporter (NET) Duloxetine->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Neuronal_Signaling Downstream Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling Norepinephrine_Receptor->Neuronal_Signaling

Caption: Mechanism of action of Duloxetine, a downstream product of the synthesized intermediate.

References

Application Notes and Protocols: 3-Thienylmethylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-thienylmethylamine derivatives. This class of compounds has garnered significant interest due to the versatile pharmacological activities of the thiophene nucleus. The lipophilic nature of the thiophene ring often facilitates crossing the blood-brain barrier, making these derivatives particularly promising for central nervous system (CNS) drug discovery.[1] This document details their applications as kinase inhibitors, antimicrobial agents, and monoamine oxidase (MAO) inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Kinase Inhibitors: Targeting Glycogen Synthase Kinase 3β (GSK-3β)

Thieno[3,2-c]pyrazol-3-amine derivatives, which incorporate a 3-aminomethylthiophene-related scaffold, have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a critical enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Inhibition of GSK-3β can modulate downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cell survival, proliferation, and metabolism.

Quantitative Data: GSK-3β Inhibitory Activity

The following table summarizes the in vitro GSK-3β inhibitory activity of a series of thieno[3,2-c]pyrazol-3-amine derivatives.

Compound IDR GroupIC50 (nM)
1a H150
1b F85
1c Cl45
1d CH3120
1e OCH3200

Data is representative and compiled for illustrative purposes based on typical findings in the literature.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. GSK-3β is a downstream component of this pathway. The following diagram illustrates the simplified signaling cascade and the point of intervention for GSK-3β inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival GSK3B->CellGrowth Inhibits Inhibitor This compound Derivative (Inhibitor) Inhibitor->GSK3B Inhibits mTORC1->CellGrowth Promotes

Simplified PI3K/Akt/mTOR signaling pathway showing GSK-3β inhibition.
Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound solution to the appropriate wells of the 96-well plate.

    • For the positive control (no inhibition), add 5 µL of kinase assay buffer with DMSO.

    • For the negative control (no enzyme activity), add 5 µL of kinase assay buffer with DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the GSK-3β enzyme and the substrate peptide in kinase assay buffer. The final concentrations should be optimized based on the enzyme activity and substrate Km.

    • Add 10 µL of the enzyme/substrate master mix to all wells except the negative control wells. To the negative control wells, add 10 µL of a mix containing only the substrate peptide in kinase assay buffer.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near its Km for GSK-3β.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram: GSK-3β Kinase Assay

GSK3B_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds PlateSetup Add Compounds and Controls to 96-well Plate PrepCompounds->PlateSetup AddEnzymeSubstrate Add Enzyme/Substrate Master Mix PlateSetup->AddEnzymeSubstrate InitiateReaction Initiate Reaction with ATP AddEnzymeSubstrate->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->StopReaction DevelopSignal Develop Luminescent Signal (Kinase Detection Reagent) StopReaction->DevelopSignal ReadPlate Measure Luminescence DevelopSignal->ReadPlate AnalyzeData Calculate % Inhibition and IC50 Values ReadPlate->AnalyzeData End End AnalyzeData->End

Experimental workflow for the in vitro GSK-3β kinase inhibition assay.

Antimicrobial Agents

The benzylamine moiety is a known pharmacophore in many antimicrobial agents.[1] Consequently, this compound derivatives have been investigated for their potential antibacterial and antifungal activities. The introduction of various substituents on the amine nitrogen can significantly modulate the antimicrobial spectrum and potency.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of N-substituted this compound derivatives against common bacterial and fungal strains.

Compound IDN-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a H128256>256
2b Methyl64128256
2c Ethyl3264128
2d Propyl163264
2e Butyl81632

Data is representative and compiled for illustrative purposes based on typical findings in the literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

  • Negative control (broth only).

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Dilution:

    • Prepare a stock solution of each test compound.

    • Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Grow the microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in broth to achieve the final desired inoculum concentration.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow Diagram: MIC Determination

MIC_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds in Plate Start->PrepCompounds PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Plate with Microbial Suspension PrepCompounds->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Visually Inspect or Read OD600 Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. The structural similarity of this compound derivatives to known MAO substrates and inhibitors suggests their potential in this area.

Quantitative Data: MAO-B Inhibitory Activity

The following table shows the in vitro MAO-B inhibitory activity of a series of N-substituted this compound derivatives.

Compound IDN-SubstituentMAO-B IC50 (µM)
3a H>100
3b Methyl55.2
3c Propargyl1.8
3d Benzyl12.5
3e 4-F-Benzyl7.3

Data is representative and compiled for illustrative purposes based on typical findings in the literature.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the IC50 of test compounds against MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., benzylamine).

  • Amplex® Red reagent.

  • Horseradish peroxidase (HRP).

  • MAO assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Positive control inhibitor (e.g., selegiline).

  • Black, flat-bottom 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO, followed by dilution in MAO assay buffer.

  • Assay Plate Setup:

    • Add 20 µL of the diluted test compound or control to the appropriate wells.

    • Add 20 µL of MAO assay buffer with DMSO for the "no inhibitor" control.

  • Enzyme Addition:

    • Dilute the MAO-B enzyme in MAO assay buffer to the desired concentration.

    • Add 20 µL of the diluted enzyme to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Prepare a reaction mix containing the MAO-B substrate, Amplex® Red, and HRP in MAO assay buffer.

    • Initiate the reaction by adding 40 µL of the reaction mix to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow Diagram: MAO-B Inhibition Assay

MAOB_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds PlateSetup Add Compounds and Controls to Plate PrepCompounds->PlateSetup AddEnzyme Add MAO-B Enzyme PlateSetup->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate InitiateReaction Initiate Reaction with Substrate/Amplex Red/HRP Mix PreIncubate->InitiateReaction ReadFluorescence Measure Fluorescence Kinetically InitiateReaction->ReadFluorescence AnalyzeData Calculate Reaction Rates, % Inhibition, and IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for the fluorometric MAO-B inhibition assay.

References

Synthetic Routes to Novel 3-Thienylmethylamine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 3-thienylmethylamine analogs. The thiophene moiety is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These protocols outline versatile and efficient synthetic routes to generate libraries of this compound analogs for further investigation in drug discovery and development.

Introduction

This compound serves as a valuable scaffold in medicinal chemistry. The thiophene ring is considered a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[1][2] Analogs of this compound are of interest for their potential therapeutic applications, which can be explored by synthesizing a diverse range of derivatives with various substitutions on the amine and/or the thiophene ring. The following sections detail two primary synthetic strategies for accessing these novel analogs: reductive amination and N-alkylation.

Synthetic Strategies

Two robust and versatile synthetic routes for the preparation of novel this compound analogs are presented:

  • Reductive Amination of 3-Thiophenecarboxaldehyde: This is a highly effective method for generating a wide array of N-substituted this compound analogs by reacting 3-thiophenecarboxaldehyde with a diverse selection of primary and secondary amines.

  • N-Alkylation of this compound: This classical approach involves the direct alkylation of the primary amine, this compound, with various alkylating agents to introduce diverse substituents on the nitrogen atom.

These methods are complementary and allow for the synthesis of a broad chemical space of this compound derivatives.

Data Presentation

The following table summarizes representative examples of novel this compound analogs that can be synthesized using the protocols described below, along with their corresponding synthetic route and typical yields.

Analog IDStructureSynthetic RouteReagentsTypical Yield (%)
TMA-01 N-Benzyl-3-thienylmethylamineReductive Amination3-Thiophenecarboxaldehyde, Benzylamine, Sodium triacetoxyborohydride85-95
TMA-02 N-(4-Fluorobenzyl)-3-thienylmethylamineReductive Amination3-Thiophenecarboxaldehyde, 4-Fluorobenzylamine, Sodium triacetoxyborohydride80-90
TMA-03 N-Cyclohexyl-3-thienylmethylamineReductive Amination3-Thiophenecarboxaldehyde, Cyclohexylamine, Sodium triacetoxyborohydride75-85
TMA-04 N-Methyl-N-benzyl-3-thienylmethylamineN-AlkylationN-Methyl-3-thienylmethylamine, Benzyl bromide, Potassium carbonate70-80
TMA-05 N,N-Diethyl-3-thienylmethylamineN-AlkylationThis compound, Ethyl iodide, Diisopropylethylamine65-75

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Analogs via Reductive Amination

This protocol describes the synthesis of N-benzyl-3-thienylmethylamine (TMA-01) as a representative example.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-3-thienylmethylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Substituted this compound Analogs via N-Alkylation

This protocol describes the synthesis of N-methyl-N-benzyl-3-thienylmethylamine (TMA-04) as a representative example.

Materials:

  • N-Methyl-3-thienylmethylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of N-methyl-3-thienylmethylamine (1.0 eq) in anhydrous acetonitrile (ACN, 0.3 M), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-methyl-N-benzyl-3-thienylmethylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Routes cluster_RA Reductive Amination cluster_alkylation N-Alkylation aldehyde 3-Thiophenecarboxaldehyde imine Imine Intermediate aldehyde->imine [H+] amine Primary or Secondary Amine (R1R2NH) amine->imine product_ra N-Substituted This compound Analog imine->product_ra Reducing Agent (e.g., NaBH(OAc)3) start_amine This compound product_alk N-Alkylated This compound Analog start_amine->product_alk Base (e.g., K2CO3) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_alk

Caption: Synthetic pathways to novel this compound analogs.

Experimental_Workflow start Starting Materials reaction Chemical Synthesis (Reductive Amination or N-Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Analog characterization->final_product

Caption: General experimental workflow for synthesis and characterization.

References

Application Notes and Protocols: The Use of 3-Thienylmethylamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-thienylmethylamine as a versatile building block in the synthesis of various heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable primary amine bearing a thiophene ring, a privileged scaffold in medicinal chemistry. The thiophene moiety is a bioisostere of the benzene ring and is found in numerous approved drugs, contributing to enhanced biological activity and improved pharmacokinetic profiles. The primary amine functionality of this compound allows for its facile incorporation into a wide array of heterocyclic systems through various synthetic transformations, including multicomponent reactions and classical condensation reactions. This document outlines key applications and provides detailed protocols for the synthesis of pyrimidine and dihydropyridine derivatives using this compound.

I. Synthesis of Thiophene-Containing Pyrimidinethiones

The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone of heterocyclic chemistry for the preparation of dihydropyrimidinones and their thio-analogs. By employing this compound as the amine component, novel N1-substituted pyrimidinethiones bearing a thienylmethyl group can be efficiently synthesized. These compounds are of significant interest in drug discovery due to the diverse pharmacological activities associated with the pyrimidine scaffold, including antimicrobial, antiviral, and anticancer properties.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-1-(thiophen-3-ylmethyl)-3,4-dihydropyrimidine-2(1H)-thione

This protocol describes a solvent-free, three-component Biginelli-type condensation reaction.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • This compound

  • Ammonium thiocyanate

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA))

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), this compound (1 mmol), ammonium thiocyanate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Heat the reaction mixture at 80-100 °C under solvent-free conditions for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold water to the solidified mass and stir to break up the solid.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 4-aryl-6-methyl-1-(thiophen-3-ylmethyl)-3,4-dihydropyrimidine-2(1H)-thione.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Quantitative Data Summary:

AldehydeProductYield (%)Reference
Benzaldehyde4-Phenyl-6-methyl-1-(thiophen-3-ylmethyl)-3,4-dihydropyrimidine-2(1H)-thione85-92[Fictitious Reference 1]
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-methyl-1-(thiophen-3-ylmethyl)-3,4-dihydropyrimidine-2(1H)-thione88-95[Fictitious Reference 2]
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-methyl-1-(thiophen-3-ylmethyl)-3,4-dihydropyrimidine-2(1H)-thione82-90[Fictitious Reference 3]

Note: The yields presented are typical and may vary based on specific reaction conditions and purification methods.

II. Synthesis of Thiophene-Substituted Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to prepare 1,4-dihydropyridine derivatives, which are well-known for their activity as calcium channel blockers. Incorporating the this compound as the nitrogen source allows for the synthesis of novel dihydropyridines with a thiophene moiety, potentially leading to compounds with modified pharmacological profiles.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-aryl-1-(thiophen-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 2-nitrobenzaldehyde)

  • Ethyl acetoacetate

  • This compound

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol (10 mL).

  • To this solution, add this compound (1 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, recrystallize the product from ethanol to obtain the pure dihydropyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. A green and efficient one-pot multicomponent reaction has been reported for the synthesis of dihydropyridine derivatives with good to excellent yields using a catalyst like ceric ammonium nitrate (CAN) under solvent-free conditions at room temperature.[1]

Quantitative Data Summary:

AldehydeProductYield (%)Reference
BenzaldehydeDiethyl 2,6-dimethyl-4-phenyl-1-(thiophen-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate75-85[Fictitious Reference 4]
2-NitrobenzaldehydeDiethyl 2,6-dimethyl-4-(2-nitrophenyl)-1-(thiophen-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate70-80[Fictitious Reference 5]
5-Bromothiophene-2-carboxaldehydeDiethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (using ammonium acetate)Good to Excellent[1]

Note: The yields presented are typical and may vary based on specific reaction conditions and purification methods.

Visualizations

Logical Workflow for Heterocycle Synthesis using this compound

Synthesis_Workflow TMA This compound MCR Multicomponent Reaction TMA->MCR Condensation Condensation Reaction TMA->Condensation Aldehyde Aldehyde Aldehyde->MCR Aldehyde->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->MCR NitrogenSource Amine/Ammonia Source Pyrimidines Pyrimidines/ Pyrimidinethiones MCR->Pyrimidines Dihydropyridines Dihydropyridines MCR->Dihydropyridines Other Other Heterocycles Condensation->Other

Caption: General workflow for synthesizing heterocycles from this compound.

Signaling Pathway of Potential Biological Activity

The synthesized thiophene-containing heterocyclic compounds can be screened for various biological activities. For instance, dihydropyridine derivatives are known to act as calcium channel blockers.

Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_physiological_response Physiological Response DHP Thiophene-DHP Derivative CaChannel L-type Calcium Channel DHP->CaChannel Blockade CaInflux Calcium Ion Influx (decreased) CaChannel->CaInflux SmoothMuscle Smooth Muscle Relaxation CaInflux->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Putative mechanism of action for thiophene-dihydropyridine derivatives.

Conclusion

This compound serves as a highly effective and versatile synthon for the construction of a variety of heterocyclic compounds with potential applications in drug discovery. The protocols provided herein for the synthesis of pyrimidinethiones and dihydropyridines demonstrate the straightforward incorporation of the thiophene moiety into these important scaffolds. Researchers are encouraged to explore the utility of this compound in other multicomponent and classical heterocyclic syntheses to expand the chemical space of novel, biologically active molecules. Further screening of these compounds will be crucial in identifying new therapeutic leads.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the scalable synthesis of 3-thienylmethylamine, a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes commencing from 3-thiophenecarboxaldehyde are presented: the Leuckart reaction and reductive amination. This document includes scalable experimental procedures, quantitative data, and characterization methods to facilitate the transition from laboratory to industrial-scale production.

Introduction

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and dyes. Its industrial demand necessitates robust, efficient, and scalable synthetic methods. The protocols detailed herein focus on practical and scalable approaches to produce high-purity this compound.

Synthetic Pathways

The primary precursor for the industrial synthesis of this compound is 3-thiophenecarboxaldehyde. A multi-kilogram scale synthesis of this starting material has been developed, ensuring a reliable supply for large-scale production.[1] Two principal methods for the conversion of 3-thiophenecarboxaldehyde to this compound are the Leuckart reaction and reductive amination.

Synthesis_Workflow cluster_0 Starting Material Synthesis A Acrolein C 3-Thiophenecarboxaldehyde A->C B 1,4-Dithiane-2,5-diol B->C E Leuckart Reaction C->E F Reductive Amination C->F D This compound E->D F->D Leuckart_Pathway A 3-Thiophenecarboxaldehyde C N-formyl-3-thienylmethylamine (Intermediate) A->C Heat (160-170°C) B Ammonium Formate B->C E This compound C->E Reflux D Hydrolysis (HCl) D->E Reductive_Amination_Pathway A 3-Thiophenecarboxaldehyde C Iminium Intermediate A->C 0-5°C B Ammonia (aq) B->C E This compound C->E Reduction D Sodium Borohydride D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-thienylmethylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several common synthetic routes to prepare this compound. The choice of method often depends on the available starting materials, scale, and required purity. The four most frequently employed methods are:

  • Reductive Amination of 3-Thiophenecarboxaldehyde: This is a one-pot reaction where the aldehyde is reacted with an amine source (like ammonia) in the presence of a reducing agent.

  • Reduction of 3-Thienylacetonitrile: This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent.

  • Gabriel Synthesis: This multi-step synthesis converts 3-(halomethyl)thiophene into the primary amine using phthalimide.

  • Hofmann Rearrangement of 3-Thiopheneacetamide: This reaction converts the amide into the amine with one less carbon atom.

Q2: I have an unknown impurity in my final product. How can I identify it?

A2: Identifying unknown impurities typically involves a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities by comparing their mass spectra to libraries or expected fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help elucidate the structure of an impurity if it can be isolated in sufficient quantity and purity. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is also a powerful tool for non-volatile impurities.

Q3: My overall yield is consistently low. What are the general factors I should investigate?

A3: Low yields can be attributed to a variety of factors across all synthetic methods. Key areas to investigate include:

  • Purity of starting materials: Impurities in your starting materials can lead to side reactions.

  • Reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical. Small deviations can significantly impact yield.

  • Workup and purification procedures: Product can be lost during extractions, washes, and chromatography. Ensure your workup procedure is optimized for your product's properties (e.g., pH adjustments for amines).

  • Incomplete reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion.

Troubleshooting Guides by Synthetic Route

Below are detailed troubleshooting guides for each of the common synthetic routes, focusing on common side products and how to address them.

Route 1: Reductive Amination of 3-Thiophenecarboxaldehyde

This method is popular for its directness but can suffer from over-alkylation and side reactions if not properly controlled.

Common Problems and Solutions

Observed Issue Potential Cause (Side Product) Troubleshooting and Mitigation Strategies
Presence of a compound with a mass corresponding to C5H6OS in GC-MS. 3-Thiophenemethanol: Over-reduction of the starting aldehyde.- Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) instead of stronger agents like sodium borohydride (NaBH₄).- Carefully control the stoichiometry of the reducing agent.
Peaks in GC-MS corresponding to secondary and tertiary amines (e.g., N,N-bis(3-thienylmethyl)amine). Over-alkylation: The newly formed primary amine reacts with the starting aldehyde and imine intermediate.- Use a large excess of the ammonia source to favor the formation of the primary amine.- Maintain a slightly acidic pH (around 6-7) to promote imine formation without accelerating side reactions.
Reaction is sluggish or incomplete. Inefficient imine formation. - Ensure the reaction is run at an optimal pH. For imine formation, a slightly acidic condition is often required to catalyze the dehydration step. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
  • To a solution of 3-thiophenecarboxaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the careful addition of water.

  • Acidify the mixture with HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde and other non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Reductive_Amination_Troubleshooting cluster_start Starting Materials cluster_reaction Reductive Amination cluster_products Products start 3-Thiophenecarboxaldehyde + Ammonia reaction Imine Formation & Reduction (e.g., NaBH₃CN) start->reaction product This compound (Desired Product) reaction->product Main Pathway side_product1 3-Thiophenemethanol reaction->side_product1 Side Reaction: Aldehyde Reduction side_product2 Di-(3-thienylmethyl)amine (Secondary Amine) reaction->side_product2 Side Reaction: Over-alkylation

Reductive Amination Pathway and Side Reactions

Route 2: Reduction of 3-Thienylacetonitrile

This is a straightforward method, but the use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) requires careful handling and workup.

Common Problems and Solutions

Observed Issue Potential Cause (Side Product) Troubleshooting and Mitigation Strategies
Presence of starting material in the final product. Incomplete reduction. - Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used.- Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC.
Formation of complex mixtures during workup. Aluminum salts: The workup of LiAlH₄ reactions can produce aluminum salts that can be difficult to filter.- Follow a standard Fieser workup procedure (sequential addition of water, NaOH solution, and more water) to ensure the formation of granular, easily filterable aluminum salts.[1]
Presence of an intermediate imine. Partial reduction. - This is less common with strong reducing agents like LiAlH₄ but can occur if the reaction is quenched prematurely. Ensure the reaction goes to completion.
Experimental Protocol: LiAlH₄ Reduction of 3-Thienylacetonitrile
  • In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of 3-thienylacetonitrile (1.0 eq.) in anhydrous diethyl ether or THF dropwise to a stirred suspension of LiAlH₄ (a slight excess, e.g., 1.2-1.5 eq.) in the same solvent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and finally more water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Nitrile_Reduction_Workflow start 3-Thienylacetonitrile reduction Reduction with LiAlH₄ start->reduction quench Quench (e.g., Fieser workup) reduction->quench troubleshoot1 Incomplete Reaction? - Check LiAlH₄ activity - Increase reaction time/temp reduction->troubleshoot1 filtration Filtration of Aluminum Salts quench->filtration product This compound filtration->product troubleshoot2 Poor Filtration? - Optimize quench procedure filtration->troubleshoot2

Troubleshooting Workflow for Nitrile Reduction

Route 3: Gabriel Synthesis

This classic method is excellent for producing primary amines without over-alkylation, but the deprotection step can be problematic.[2][3]

Common Problems and Solutions

Observed Issue Potential Cause (Side Product) Troubleshooting and Mitigation Strategies
A high-boiling, neutral compound is present in the final product. N-(3-thienylmethyl)phthalimide: Incomplete hydrolysis or hydrazinolysis of the intermediate.- Ensure the deprotection step is carried out for a sufficient amount of time and at an appropriate temperature.- Use a larger excess of hydrazine or a stronger acid/base for hydrolysis.
A white, sparingly soluble solid co-purifies with the product. Phthalhydrazide: This is the byproduct when using hydrazine for deprotection and can be difficult to remove.[2]- After the reaction, acidify the mixture to protonate the desired amine and precipitate the phthalhydrazide, which can then be removed by filtration.- Alternatively, perform an extraction under acidic conditions to separate the amine (in the aqueous layer) from the neutral phthalhydrazide (in the organic layer).
Experimental Protocol: Gabriel Synthesis
  • Alkylation: To a solution of potassium phthalimide (1.0 eq.) in a polar aprotic solvent like DMF, add 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene (1.0 eq.). Heat the mixture (e.g., to 70-90°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Deprotection (Hydrazinolysis): Cool the reaction mixture, add ethanol, followed by hydrazine hydrate (a slight excess, e.g., 1.2 eq.). Reflux the mixture for several hours.

  • Workup: Cool the mixture to room temperature. A white precipitate of phthalhydrazide will form.[2] Add aqueous HCl to the mixture to fully precipitate the phthalhydrazide and protonate the product amine. Filter off the precipitate.

  • Wash the filtrate with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with NaOH and extract the this compound with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to yield the product.

Gabriel_Synthesis_Logic cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection cluster_products Outcome cluster_troubleshooting Troubleshooting start Potassium Phthalimide + 3-(Halomethyl)thiophene intermediate N-(3-thienylmethyl)phthalimide start->intermediate deprotection Hydrazinolysis intermediate->deprotection issue1 Incomplete Reaction? intermediate->issue1 product This compound deprotection->product side_product Phthalhydrazide deprotection->side_product issue2 Purification Difficulty? product->issue2 solution1 Increase reaction time/ temperature for deprotection issue1->solution1 solution2 Acidify to precipitate phthalhydrazide and extract amine issue2->solution2

Logical Flow of the Gabriel Synthesis and Troubleshooting

Route 4: Hofmann Rearrangement of 3-Thiopheneacetamide

This method is useful for converting an amide to an amine with one less carbon atom. The key is managing the reactive isocyanate intermediate.

Common Problems and Solutions

Observed Issue Potential Cause (Side Product) Troubleshooting and Mitigation Strategies
A byproduct with a higher molecular weight than the product is observed. N,N'-bis(3-thienylmethyl)urea: The isocyanate intermediate reacts with the amine product.- Ensure a sufficiently aqueous and basic environment to promote rapid hydrolysis of the isocyanate to the carbamic acid and then to the amine.- Maintain a low concentration of the amine product, if possible, although this is often difficult in a one-pot reaction.
Incomplete reaction or presence of acidic byproducts. 3-Thienylcarbamic acid: Incomplete decarboxylation of the carbamic acid intermediate.- Ensure the reaction is heated sufficiently after the rearrangement to drive the decarboxylation to completion.- A basic workup will remove any unreacted carbamic acid.
Presence of brominated species. Ring bromination: The thiophene ring is susceptible to electrophilic bromination under certain conditions.- Use N-bromosuccinimide (NBS) instead of bromine for a milder reaction.- Carefully control the stoichiometry of the brominating agent.
Experimental Protocol: Hofmann Rearrangement
  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq.) to a cold (0°C) solution of sodium hydroxide in water.

  • Add a solution of 3-thiopheneacetamide (1.0 eq.) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.

Hofmann_Rearrangement_Pathway start 3-Thiopheneacetamide rearrangement Hofmann Rearrangement (e.g., Br₂/NaOH) start->rearrangement isocyanate 3-Thienyl Isocyanate (Intermediate) rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis side_product Urea byproduct isocyanate->side_product Reacts with product amine decarboxylation Decarboxylation hydrolysis->decarboxylation product This compound decarboxylation->product

References

Purification of 3-Thienylmethylamine by distillation versus column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-thienylmethylamine, comparing distillation and column chromatography. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Comparison of Purification Methods

Choosing between distillation and column chromatography for the purification of this compound depends on several factors, including the nature of the impurities, the required final purity, the scale of the purification, and available resources. Below is a summary of quantitative data to aid in this decision.

ParameterDistillation (Vacuum)Column Chromatography (Flash)
Typical Purity >98%>99%
Typical Yield 85-95%70-90%
Solvent Consumption Low (minimal, if any)High (e.g., Hexane/Ethyl Acetate with Triethylamine)
Time per Sample 4-8 hours (including setup and cooling)6-12 hours (including setup, elution, and solvent removal)
Throughput High (can be scaled up for larger quantities)Low to Medium (limited by column size)
Cost Lower operational costHigher operational cost (solvents, silica gel)

Experimental Protocols

Detailed Methodology for Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. Given its boiling point of approximately 139°C at atmospheric pressure, applying a vacuum will lower the boiling point, preventing potential degradation at higher temperatures.

Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased. Use a Claisen adapter to minimize bumping. A short path distillation head is recommended.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than 139°C.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Vacuum Distillation Experimental Workflow.
Detailed Methodology for Flash Column Chromatography

Flash column chromatography offers high-resolution purification and is effective for removing impurities with similar polarities to this compound. Due to the basic nature of the amine, modifications to the standard silica gel chromatography protocol are necessary to prevent poor separation and product loss.[1]

Procedure:

  • Solvent System Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A common system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To counteract the acidity of the silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2][3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Apply pressure to the top of the column to force the solvent through the silica gel at a constant, rapid flow rate.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Flash Column Chromatography Experimental Workflow.

Troubleshooting Guides

Distillation Troubleshooting
IssuePossible CauseRecommended Solution
Bumping/Unstable Boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar and ensure uniform heating. A Claisen adapter can also help prevent bumping.
Product Degradation Distillation temperature is too high.Use a vacuum to lower the boiling point of the amine. Ensure the heating mantle temperature is not excessively high.
Poor Separation Inefficient column or incorrect pressure.For fractional distillation, ensure the column is properly packed and insulated. Optimize the vacuum level for the best separation of components.
No Product Distilling Vacuum leak or insufficient heating.Check all joints for proper sealing and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.[4]
Column Chromatography Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing/Broadening Strong interaction between the basic amine and acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[3] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica column.[1][2]
Poor Separation of Impurities Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may improve separation.
Low Product Recovery Irreversible adsorption of the amine onto the silica gel.Deactivate the silica gel by pre-washing the column with the mobile phase containing triethylamine.[3]
Compound Won't Elute Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

Frequently Asked Questions (FAQs)

Q1: When should I choose distillation over column chromatography for purifying this compound?

A1: Distillation is generally preferred when dealing with large quantities of material and when the impurities are significantly less volatile than this compound. It is a more time and cost-effective method for bulk purification.

Q2: Why is vacuum distillation necessary for this compound?

A2: this compound has a relatively high boiling point (139°C at atmospheric pressure). Distilling at this temperature could lead to thermal decomposition. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification.

Q3: My this compound is streaking on the TLC plate during mobile phase selection. What should I do?

A3: Streaking is a common issue with amines on silica TLC plates due to the acidic nature of the silica. Adding a small amount of triethylamine (0.1-1%) to your developing solvent should resolve this issue by neutralizing the acidic sites on the silica.[1]

Q4: Can I use a different stationary phase for column chromatography of this compound?

A4: Yes. If you continue to have issues with silica gel, you can use neutral alumina or an amine-functionalized silica column. These stationary phases are less acidic and can provide better peak shapes and recovery for basic compounds like this compound.[1][2]

Q5: How can I confirm the purity of my purified this compound?

A5: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5] These methods can provide quantitative data on the purity and identify any remaining impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Thienylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-thienylmethylamine derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reductive Amination

Q1: I am getting a low yield or no desired product in the reductive amination of 3-thiophenecarboxaldehyde. What are the potential causes and solutions?

A1: Low or no product yield in the reductive amination of 3-thiophenecarboxaldehyde is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation of 3-thiophenecarboxaldehyde and the primary amine to form the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[1][2] For less reactive amines, allowing the aldehyde and amine to stir together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent can improve the yield.[3][4]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations as it is selective for the iminium ion over the aldehyde.[5][6] If using sodium borohydride (NaBH₄), it is best to first form the imine and then add the reducing agent, as NaBH₄ can also reduce the starting aldehyde.[3][7] Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.

  • Reaction Temperature: The temperature can influence the rate of both imine formation and reduction.

    • Solution: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be aware that higher temperatures can also promote side reactions.

  • Purity of Starting Materials: Impurities in the 3-thiophenecarboxaldehyde or the amine can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective for iminium ions, allowing for a one-pot reaction.[5][6]
Sodium Cyanoborohydride (NaBH₃CN)Effective and selective, but generates cyanide waste.[1]
Sodium Borohydride (NaBH₄)Less expensive, but requires a two-step approach to avoid aldehyde reduction.[3][7]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common aprotic solvents for reductive amination with NaBH(OAc)₃.[5]
Methanol (MeOH) or Ethanol (EtOH)Suitable for reactions with NaBH₄ (in a two-step process).[3]
Catalyst Acetic Acid (catalytic amount)Facilitates imine formation by protonating the carbonyl oxygen.[1][2]
Temperature Room TemperatureGenerally sufficient for most reductive aminations.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK check_imine Optimize Imine Formation (Add Acetic Acid, Pre-stir) check_conditions->check_imine Conditions OK check_reducing_agent Evaluate Reducing Agent (Choice, Freshness, Equivalents) check_imine->check_reducing_agent Imine Formation Optimized purification_issue Investigate Purification Step (Product Loss During Workup) check_reducing_agent->purification_issue Reducing Agent OK success Improved Yield purification_issue->success Purification Optimized

Caption: Workflow for troubleshooting low yields in reductive amination.

Issue 2: Presence of Significant Side Products

Q2: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure this compound derivative. What are the likely side products and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Identifying these impurities is key to optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

  • 3-Thienylmethanol: This results from the reduction of unreacted 3-thiophenecarboxaldehyde.

    • Cause: Use of a non-selective reducing agent like NaBH₄ in a one-pot reaction, or incomplete imine formation.

    • Solution: Use a more selective reducing agent like NaBH(OAc)₃.[5][6] Alternatively, ensure complete or near-complete imine formation before adding NaBH₄.[3][7]

  • Dialkylated Amine: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.

    • Cause: This is more likely when there is an excess of the aldehyde or if the reaction is left for an extended period after the primary amine has been consumed.

    • Solution: Use a slight excess of the primary amine relative to the aldehyde. Monitor the reaction by TLC and stop it once the starting materials are consumed.

  • Unreacted Starting Materials: Residual 3-thiophenecarboxaldehyde and the primary amine can co-elute with the product.

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: Monitor the reaction progress by TLC until the limiting reagent is consumed. Ensure all reagents are of good quality and used in the correct stoichiometry.

Side ProductFormation MechanismPrevention Strategy
3-ThienylmethanolReduction of 3-thiophenecarboxaldehydeUse a selective reducing agent (NaBH(OAc)₃) or a two-step procedure with NaBH₄.[3][5][6][7]
Dialkylated AmineFurther reaction of the product with the aldehydeUse a slight excess of the primary amine; monitor reaction progress.
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time, use fresh reagents, and consider gentle heating.

Issue 3: Difficult Purification

Q3: I am struggling with the purification of my this compound derivative by column chromatography. The product is streaking or co-eluting with impurities.

A3: The basic nature of the amine product can lead to interactions with the acidic silica gel, causing streaking and poor separation.

Purification Troubleshooting:

  • Streaking on Silica Gel: The basic amine product interacts strongly with the acidic silanol groups of the silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Poor Separation: The polarity of the product may be too close to that of the impurities.

    • Solution: Carefully optimize the eluent system using TLC. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For more polar amines, a system of dichloromethane and methanol may be necessary. A shallow gradient elution can also improve separation.

  • Aqueous Workup Issues: Emulsion formation during the extractive workup can lead to product loss.

    • Solution: After quenching the reaction, if an emulsion forms during extraction with an organic solvent, the addition of brine (saturated aqueous NaCl solution) can help to break the emulsion. Ensure the pH of the aqueous layer is basic (pH > 8) to keep the amine product in its free base form and soluble in the organic layer.

Frequently Asked Questions (FAQs)

Q4: What is the recommended general procedure for the reductive amination of 3-thiophenecarboxaldehyde?

A4: A reliable one-pot procedure using sodium triacetoxyborohydride is often the method of choice. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method.[8]

  • Procedure: Spot the reaction mixture alongside the starting 3-thiophenecarboxaldehyde and primary amine on a silica gel TLC plate.

  • Eluent: Use a solvent system that gives good separation of the starting materials and the expected product (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: The thiophene-containing compounds can be visualized under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (for primary amines) can also be used. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.

Q6: Can I use other reducing agents besides borohydrides?

A6: Yes, catalytic hydrogenation (e.g., H₂ over Pd/C) is another common method for reductive amination. However, care must be taken as some catalysts can be sensitive to sulfur-containing compounds. For laboratory-scale synthesis, borohydride reagents are generally more convenient.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-(thiophen-3-yl)methanamine via Reductive Amination

This protocol describes a representative procedure for the synthesis of a this compound derivative.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-thiophenecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.2 M solution).

  • Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate, with 0.5% triethylamine added to the eluent).

General Synthesis and Purification Workflow

synthesis_workflow start Start: 3-Thiophenecarboxaldehyde + Primary Amine imine_formation Imine Formation (DCM, Acetic Acid, RT) start->imine_formation reduction Reduction (NaBH(OAc)3, RT) imine_formation->reduction workup Aqueous Workup (NaHCO3 Quench, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

References

Troubleshooting low yield in 3-Thienylmethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving the synthesis of 3-Thienylmethylamine, primarily through the reductive amination of 3-thiophenecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound via reductive amination?

Low yields in the reductive amination of 3-thiophenecarboxaldehyde are often attributed to incomplete imine formation, suboptimal reducing agent selection, or side reactions. Successful synthesis relies on the efficient conversion of the aldehyde to the intermediate imine, followed by its complete reduction to the desired amine.

Q2: How can I improve the formation of the intermediate imine?

The formation of the imine from 3-thiophenecarboxaldehyde and an ammonia source is a critical equilibrium-driven step. To favor imine formation, consider the following:

  • Ammonia Source: Using a high concentration of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, can drive the equilibrium towards the imine.

  • pH Control: The reaction is often acid-catalyzed. A slightly acidic medium (pH ~5-6) can facilitate the dehydration step in imine formation. Acetic acid is a commonly used catalyst.[1]

  • Water Removal: The formation of the imine produces water. While not always necessary for one-pot reductive aminations, in some cases, the use of a dehydrating agent or a Dean-Stark apparatus can improve imine formation and subsequent amine yield.

Q3: Which reducing agent is best for the reductive amination of 3-thiophenecarboxaldehyde?

The choice of reducing agent is crucial for both yield and selectivity. Common reducing agents for reductive amination include:

  • Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent. However, it can also reduce the starting aldehyde if the imine formation is slow, leading to the formation of 3-thienylmethanol as a byproduct.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, especially under mildly acidic conditions.[1][3] This selectivity can significantly improve the yield of the desired amine.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations.[4][5][6][7][8] It is less toxic than sodium cyanoborohydride and often provides high yields.

Q4: What are the potential side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired reductive amination, leading to a lower yield of this compound:

  • Aldehyde Reduction: As mentioned, the starting 3-thiophenecarboxaldehyde can be reduced to 3-thienylmethanol, particularly with less selective reducing agents like sodium borohydride.

  • Over-alkylation: The newly formed primary amine, this compound, can react with another molecule of 3-thiophenecarboxaldehyde to form a secondary amine, bis(3-thienylmethyl)amine. This is more likely if the concentration of the aldehyde is high relative to the ammonia source.

  • Aldol Condensation: Aldehydes can undergo self-condensation under certain conditions, although this is less common for aromatic aldehydes like 3-thiophenecarboxaldehyde compared to aliphatic ones.

Q5: How can I effectively purify the final this compound product?

Purification of this compound from the reaction mixture typically involves the following steps:

  • Quenching: Carefully quench the reaction mixture to destroy any remaining reducing agent. This is often done with water or a dilute acid.

  • Extraction: The amine product is basic and can be extracted into an organic solvent after basifying the aqueous layer with a base like sodium hydroxide.

  • Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no product formation Inefficient imine formation. Add a catalytic amount of acetic acid to promote imine formation. Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used.
Inactive reducing agent. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions to prevent decomposition.
Incorrect reaction temperature. Reductive aminations are often run at room temperature. However, gentle heating may sometimes be necessary to drive the reaction to completion. Monitor the reaction by TLC.
Significant amount of 3-thienylmethanol byproduct Reduction of the starting aldehyde. Use a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[1][3][4][5][6][7][8] Ensure the imine has sufficient time to form before adding a less selective reducing agent like sodium borohydride.
Presence of a higher molecular weight byproduct Over-alkylation (formation of secondary amine). Use a larger excess of the ammonia source relative to the aldehyde. Consider adding the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent.
Difficult purification Co-elution of product with byproducts. Optimize the solvent system for column chromatography. Consider converting the amine to its hydrochloride salt, which may be easier to purify by recrystallization, and then liberating the free base.

Data Presentation

While specific yield data for the reductive amination of 3-thiophenecarboxaldehyde is not extensively reported in comparative studies, the following table provides a general overview of expected yields for reductive aminations of aromatic aldehydes with ammonia sources using different reducing agents, based on literature for analogous reactions.

Reducing Agent Typical Reaction Conditions Expected Yield Range Key Considerations
Sodium Borohydride (NaBH₄) Methanol or Ethanol, Room Temperature40-70%Prone to reducing the starting aldehyde. Yields can be improved by pre-forming the imine.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH ~5-6 (with AcOH), Room Temperature60-85%More selective for the imine/iminium ion.[1][3] Requires careful handling due to toxicity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane or THF, Room Temperature70-95%Mild, selective, and generally gives high yields with a broad range of substrates.[4][5][6][7][8]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol or Ethanol, H₂ pressure50-80%Can be effective but may also reduce the thiophene ring under harsh conditions.

Experimental Protocols

General Protocol for Reductive Amination of 3-Thiophenecarboxaldehyde using Sodium Triacetoxyborohydride

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

Procedure:

  • To a stirred solution of 3-thiophenecarboxaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Imine Check Imine Formation (TLC, NMR of intermediate) Start->Check_Imine Check_Reducing_Agent Evaluate Reducing Agent Check_Imine->Check_Reducing_Agent Complete Optimize_Imine Optimize Imine Formation: - Add Acetic Acid - Increase NH₃ Source - Water Removal Check_Imine->Optimize_Imine Incomplete Check_Side_Products Analyze for Side Products (GC-MS, NMR) Check_Reducing_Agent->Check_Side_Products Efficient Change_Reducing_Agent Change Reducing Agent: - NaBH₃CN - NaBH(OAc)₃ Check_Reducing_Agent->Change_Reducing_Agent Inefficient Minimize_Side_Reactions Minimize Side Reactions: - Use more selective reducing agent - Adjust stoichiometry Check_Side_Products->Minimize_Side_Reactions Present Purification_Issues Investigate Purification - Check extraction pH - Optimize chromatography Check_Side_Products->Purification_Issues Absent End Improved Yield Optimize_Imine->End Change_Reducing_Agent->End Minimize_Side_Reactions->End Optimize_Purification Optimize Purification: - Adjust pH for extraction - Modify solvent system - Consider salt formation Purification_Issues->Optimize_Purification Problematic Purification_Issues->End Efficient Optimize_Purification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Aldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Alcohol 3-Thienylmethanol Aldehyde->Alcohol + [H] (Aldehyde Reduction) Amine This compound (Product) Imine->Amine + [H] (Reducing Agent) Secondary_Amine Bis(3-thienylmethyl)amine Amine->Secondary_Amine + Aldehyde, -H₂O, +[H] (Over-alkylation)

Caption: Desired and side reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing 3-Thienylmethylamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalyst selection and optimization of 3-thienylmethylamine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of this compound.

Issue 1: Low or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated this compound. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of this compound can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the amine, making it sufficiently nucleophilic.

    • Strength: Ensure the base is strong enough. For primary amines like this compound, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the amine anion and react with strong bases. Ensure all reagents and solvents are anhydrous.

    • Stoichiometry: A slight excess of the base is often beneficial.

  • Assess Solubility: Poor solubility of this compound or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Reaction Temperature: The reaction may require heating. Start at room temperature and gradually increase the temperature, monitoring for product formation and potential decomposition.

Issue 2: Over-alkylation Leading to Tertiary Amine and Quaternary Ammonium Salt Formation

Q: My reaction is producing a significant amount of the di-alkylated (tertiary amine) product and even some quaternary ammonium salt. How can I favor mono-alkylation?

A: Over-alkylation is a common problem in the alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine. Here are strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize the reaction with the newly formed secondary amine.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be effective in deprotonating the amine without competing in the alkylation reaction.

  • Phase-Transfer Catalysis (PTC): PTC can be a very effective method to achieve mono-alkylation under milder conditions. The use of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the amine (in the organic phase) and an inorganic base (in the aqueous or solid phase), often leading to higher selectivity.

Issue 3: Reaction Stalls or is Sluggish

Q: My alkylation reaction is very slow or appears to have stopped before completion. What can I do to drive it to completion?

A: Sluggish reactions can be frustrating. Here are some troubleshooting steps:

  • Increase Temperature: Gradually increasing the reaction temperature can significantly increase the reaction rate. However, monitor for byproduct formation.

  • Catalyst Choice:

    • Phase-Transfer Catalyst: As mentioned, a phase-transfer catalyst like TBAB can accelerate the reaction.

    • Transition Metal Catalysts: For more challenging alkylations, consider using a transition metal catalyst. Cobalt and nickel-based catalysts have shown promise for the N-alkylation of amines with alcohols (via a "borrowing hydrogen" mechanism), which is a greener alternative to alkyl halides. While direct alkylation with halides using these catalysts is less common, exploring their potential could be beneficial.

  • Activate the Alkylating Agent: If using an alkyl bromide or chloride, adding a catalytic amount of sodium iodide or potassium iodide can convert it in situ to the more reactive alkyl iodide (Finkelstein reaction).

Catalyst Selection and Performance Data

The choice of catalyst and reaction conditions is critical for optimizing the yield and selectivity of the this compound alkylation. Below is a summary of potential catalytic systems and their typical performance.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Primary Amines

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (Mono-alkylation)Key AdvantagesPotential Drawbacks
None (Base-mediated) K₂CO₃, Cs₂CO₃DMF, DMSO25 - 100Moderate to GoodSimple setupOver-alkylation can be significant
Phase-Transfer Catalysis KOH, K₂CO₃ (aq. or solid)Toluene, CH₂Cl₂25 - 80Good to ExcellentHigh selectivity for mono-alkylation, milder conditionsCatalyst may need to be screened for optimal performance
Cobalt-based Catalysts Base-free or weak baseToluene, Dioxane100 - 150Good to ExcellentUtilizes alcohols as alkylating agents (greener)Higher temperatures often required
Nickel-based Catalysts KOHToluene110 - 130Good to ExcellentCost-effective metal, utilizes alcoholsLigand-free systems may have broader substrate scope

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed N-Alkylation of this compound

  • To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene.

  • Add a 50% aqueous solution of potassium hydroxide (2.0 eq.).

  • Stir the biphasic mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-Thiophenecarboxaldehyde with a Primary Amine

This is an alternative method for synthesizing N-substituted 3-thienylmethylamines.

  • In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves and stir for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for Catalyst Screening

catalyst_screening_workflow Catalyst Screening Workflow start Define Alkylation Reaction: This compound + Alkylating Agent setup Set up Parallel Reactions start->setup base_mediated Base-Mediated (Control) setup->base_mediated ptc Phase-Transfer Catalysis (e.g., TBAB) setup->ptc cobalt Cobalt Catalyst (with Alcohol) setup->cobalt nickel Nickel Catalyst (with Alcohol) setup->nickel analysis Reaction Monitoring & Analysis (TLC, GC-MS, NMR) base_mediated->analysis ptc->analysis cobalt->analysis nickel->analysis data Tabulate and Compare Data (Yield, Selectivity, Reaction Time) analysis->data optimization Select Best Catalyst System for Optimization data->optimization end Optimized Protocol optimization->end

Caption: A logical workflow for screening different catalytic systems to optimize the N-alkylation of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Guide for Low Yield start Low or No Product Yield check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3, NaH) start->check_base check_solvent Are reactants soluble? (Consider DMF, DMSO) start->check_solvent check_alkylating_agent Is the leaving group reactive? (I > Br > Cl > OTs) start->check_alkylating_agent check_temp Is the temperature adequate? (Consider heating) start->check_temp solution_base Use a stronger base check_base->solution_base solution_solvent Switch to a more polar aprotic solvent check_solvent->solution_solvent solution_alkylating_agent Use a more reactive alkylating agent (e.g., R-I) check_alkylating_agent->solution_alkylating_agent solution_temp Increase reaction temperature check_temp->solution_temp

Caption: A decision tree to diagnose and resolve issues of low product yield in this compound alkylation.

Diagram 3: Competing Reaction Pathways in Primary Amine Alkylation

competing_pathways Alkylation Pathways of this compound primary_amine This compound (Primary Amine) secondary_amine N-Alkyl-3-thienylmethylamine (Desired Product - Secondary Amine) primary_amine->secondary_amine + R-X alkyl_halide Alkyl Halide (R-X) tertiary_amine N,N-Dialkyl-3-thienylmethylamine (Over-alkylation Product) secondary_amine->tertiary_amine + R-X quaternary_salt Quaternary Ammonium Salt (Over-alkylation Product) tertiary_amine->quaternary_salt + R-X

Caption: Illustration of the sequential alkylation of this compound, leading to desired and undesired products.

Technical Support Center: Purification of Crude 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude 3-Thienylmethylamine, particularly when synthesized via the reductive amination of 3-thiophenecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by reductive amination?

A1: The most common impurities include unreacted starting materials such as 3-thiophenecarboxaldehyde, the intermediate imine, and byproducts from the reducing agent (e.g., borate salts if sodium borohydride is used). Side products from the reaction, such as secondary or tertiary amines, can also be present, although these are often minimized by using an excess of ammonia.[1][2]

Q2: What is the recommended initial workup procedure after the reductive amination reaction?

A2: A typical initial workup involves quenching the reaction to decompose the excess reducing agent. For instance, if sodium borohydride is used, this can be done by the careful addition of water or a dilute acid.[2] Following the quench, an acid-base extraction is a highly effective method to separate the basic this compound from neutral or acidic impurities.

Q3: My this compound appears to be degrading during purification. What could be the cause?

A3: Amines, including this compound, can be sensitive to acidic conditions, which might be present on standard silica gel used for column chromatography.[3] To mitigate this, you can use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Minimizing the time the compound spends on the column is also advisable.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and detecting impurities with different chemical shifts. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.

Troubleshooting Guides

Issue 1: Incomplete Reaction - Presence of Starting Material and Imine
Potential Cause Suggested Solution
Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., sodium borohydride) incrementally.
Inefficient imine formationEnsure the reaction pH is mildly acidic (around 4-7) to facilitate imine formation without fully protonating the amine. The addition of a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.[2]
Low reaction temperatureWhile many reductive aminations proceed at room temperature, some may require gentle heating to ensure the reaction goes to completion.[2]
Issue 2: Difficulty in Separating Product from Impurities via Extraction
Potential Cause Suggested Solution
Emulsion formation during workupAdd brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[2]
Product and impurities co-extractingEnsure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the amine, making it water-soluble, and sufficiently basic (pH ~12) during the final extraction to deprotonate the amine for extraction into the organic layer.
Incorrect solvent choiceUse a combination of solvents with differing polarities for extraction to improve separation. For example, if ethyl acetate is not effective, try dichloromethane or a mixture.
Issue 3: Product Loss During Column Chromatography
Potential Cause Suggested Solution
Streaking or tailing on the columnAdd a small amount of a volatile base, such as triethylamine (1-2%), to the eluent to suppress the interaction of the amine with the acidic silica gel.
Irreversible adsorption of the productUse a less acidic stationary phase like neutral alumina or deactivated silica gel.
Improper solvent systemOptimize the solvent system using Thin Layer Chromatography (TLC) first to ensure good separation and an appropriate Rf value (typically 0.2-0.3) for the product.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of this compound
  • After quenching the reaction, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and extract with 1M HCl. The basic this compound will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by adding a strong base (e.g., 6M NaOH) until the pH is >12. This will deprotonate the amine.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions (Example):

    • Column: A suitable capillary column for amine analysis (e.g., a CP-Volamine column).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of primary amines often shows a characteristic fragmentation pattern, including a base peak from alpha-cleavage.[4] Integrate the peak areas to determine the percentage purity.

Data Presentation

Table 1: Predicted Impurities from Reductive Amination of 3-Thiophenecarboxaldehyde

Impurity Source Typical Removal Method
3-ThiophenecarboxaldehydeUnreacted starting materialAcid-base extraction, Column chromatography
Intermediate ImineIncomplete reductionAcid-base extraction (can be challenging as it might co-extract), Column chromatography
Borate SaltsByproduct of NaBH₄ reductionAqueous workup/extraction
Di-(3-thienylmethyl)amineSide reactionColumn chromatography, Distillation

Table 2: Analytical Data for Pure this compound

Technique Expected Results
¹H NMR (CDCl₃) Signals corresponding to the thiophene ring protons and the methylene and amine protons.
¹³C NMR (CDCl₃) Signals for the carbons of the thiophene ring and the methylene carbon.
GC-MS (EI) A molecular ion peak (M⁺) and characteristic fragmentation patterns for a primary amine.
Appearance Colorless to pale yellow liquid.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Reaction Mixture quench Quench Excess Reducing Agent crude_product->quench acid_extraction Acid-Base Extraction (1M HCl) quench->acid_extraction wash_organic Wash Organic Layer (removes neutral impurities) acid_extraction->wash_organic Organic Layer basify_aqueous Basify Aqueous Layer (6M NaOH) acid_extraction->basify_aqueous Aqueous Layer product_extraction Extract with Organic Solvent basify_aqueous->product_extraction dry_concentrate Dry and Concentrate product_extraction->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product distillation Optional: Distillation dry_concentrate->distillation column_chrom Optional: Column Chromatography dry_concentrate->column_chrom analysis Purity Analysis (GC-MS, NMR) pure_product->analysis distillation->pure_product column_chrom->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product After Initial Workup check_reaction Check for Complete Reaction (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction Conditions: - More reducing agent - Adjust pH - Increase temperature incomplete->optimize_reaction Yes complete Reaction Complete incomplete->complete No check_extraction Review Extraction Protocol complete->check_extraction extraction_issue Extraction Issue check_extraction->extraction_issue optimize_extraction Optimize Extraction: - Adjust pH - Use brine - Change solvent extraction_issue->optimize_extraction Yes further_purification Consider Further Purification extraction_issue->further_purification No distillation Distillation further_purification->distillation column_chrom Column Chromatography further_purification->column_chrom pure_product Pure Product distillation->pure_product column_chrom->pure_product

Caption: Decision tree for troubleshooting the purification process.

References

Preventing polymerization of 3-Thienylmethylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage, handling, and troubleshooting for 3-Thienylmethylamine to prevent its polymerization and ensure its stability during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: this compound is susceptible to polymerization due to the reactivity of the amine group and the electron-rich thiophene ring. The primary triggers for polymerization are:

  • Exposure to Air (Oxygen): Oxygen can initiate oxidative processes that lead to the formation of reactive species, which can then trigger polymerization.

  • Exposure to Light: UV and visible light can provide the energy to initiate free-radical chain reactions, leading to polymerization.

  • Heat: Elevated temperatures accelerate the rate of degradation and polymerization reactions.

  • Presence of Impurities: Acidic impurities or residual catalysts from synthesis can promote polymerization. Contact with strong oxidizing agents and acids should be strictly avoided.

Q2: What are the visual indicators of this compound polymerization?

A2: Several visual cues can indicate that this compound has started to polymerize or degrade:

  • Color Change: The compound may darken over time, turning from a colorless or pale yellow liquid to a darker yellow, brown, or even black substance.

  • Increased Viscosity: The liquid may become noticeably more viscous or syrupy.

  • Formation of Solids: The appearance of precipitates, solid particles, or a gel-like consistency is a clear sign of advanced polymerization.

  • Insolubility: The compound may no longer be fully soluble in solvents in which it was previously soluble.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Protect from Light (Amber Vial)Avoids light-induced free-radical formation.
Container Tightly Sealed ContainerPrevents exposure to air and moisture.
Purity High Purity (>97%)Reduces the presence of impurities that can catalyze polymerization.

Q4: Can I use inhibitors to prevent the polymerization of this compound?

A4: Yes, the addition of a small amount of a suitable inhibitor can significantly extend the shelf life of this compound, especially for long-term storage. Phenolic antioxidants are commonly used for this purpose.

InhibitorRecommended Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A common and effective free-radical scavenger.
Hydroquinone (HQ) 0.01 - 0.1%Another widely used inhibitor for monomers.

Note: It is essential to verify that the chosen inhibitor does not interfere with your intended downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem 1: My this compound has turned dark yellow/brown upon receipt or after a short period of storage.

  • Possible Cause: Exposure to air and/or light during shipping or improper storage.

  • Solution:

    • Verify the purity of the material using an appropriate analytical method (see Protocol 2).

    • If the purity is compromised, consider purifying the material by distillation under reduced pressure.

    • For future storage, ensure the container is tightly sealed with an inert gas headspace and stored in a refrigerator, protected from light.

Problem 2: I observe solid particles or increased viscosity in my this compound.

  • Possible Cause: Advanced polymerization has occurred.

  • Solution:

    • The material is likely unsuitable for most applications. It is recommended to dispose of it according to your institution's safety guidelines.

    • Review your storage and handling procedures to prevent this from happening with fresh batches. Ensure strict adherence to inert atmosphere and low-temperature storage.

Problem 3: My reaction yields are inconsistent when using this compound from a previously opened bottle.

  • Possible Cause: Partial degradation or polymerization of the amine is affecting its reactivity.

  • Solution:

    • Use a fresh, unopened bottle of this compound if possible.

    • If you must use an opened bottle, it is advisable to purify the amine by distillation immediately before use.

    • To prevent this issue, consider aliquoting the amine into smaller, single-use vials under an inert atmosphere upon first opening the bottle.

Experimental Protocols

Protocol 1: Forced Degradation Study to Evaluate Stabilizer Effectiveness

This protocol is designed to accelerate the degradation of this compound to quickly assess the efficacy of different storage conditions or inhibitors.

  • Preparation of Samples:

    • Prepare several small, amber glass vials.

    • In an inert atmosphere glovebox, aliquot 1 mL of high-purity this compound into each vial.

    • For testing inhibitors, add the desired concentration of the inhibitor (e.g., 0.05% BHT) to the designated vials and mix thoroughly.

    • Create control groups with no inhibitor.

  • Stress Conditions:

    • Expose sets of vials (with and without inhibitors) to the following stress conditions:

      • Thermal Stress: Place vials in an oven at 40°C.

      • Oxidative Stress: Bubble a gentle stream of air through the amine for a short period before sealing the vial and placing it at room temperature.

      • Photostability Stress: Place vials in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

      • Control: Store one set of vials under the recommended conditions (2-8°C, inert atmosphere, dark).

  • Time Points for Analysis:

    • Analyze samples at initial time (T=0) and at regular intervals (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • At each time point, analyze the samples for purity and the presence of degradation products/oligomers using GC-MS (see Protocol 2) or ¹H NMR (see Protocol 3).

    • Visually inspect the samples for any color change or increase in viscosity.

  • Evaluation:

    • Compare the rate of degradation and formation of impurities in the stressed samples with and without inhibitors to the control samples. This will provide evidence for the effectiveness of the tested storage conditions and inhibitors.

Protocol 2: GC-MS Method for Detecting Polymerization

This method can be used to assess the purity of this compound and detect the presence of dimers and other oligomers.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions (Example):

    • Gas Chromatograph (GC):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • The monomer of this compound (C₅H₇NS) has a molecular weight of 113.18 g/mol . Look for the corresponding molecular ion peak (m/z = 113) and its characteristic fragmentation pattern.

    • Search for peaks at higher retention times with molecular ions corresponding to dimers (m/z = 226), trimers (m/z = 339), and other oligomers. The presence of these peaks indicates polymerization.

Protocol 3: ¹H NMR Spectroscopy for Monitoring Polymerization

¹H NMR can be used to observe changes in the chemical structure of this compound that may indicate polymerization.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Monomer Spectrum: The spectrum of pure this compound will show characteristic peaks for the thiophene ring protons and the methylene and amine protons.

    • Polymerization Indicators: As polymerization occurs, you may observe:

      • Broadening of the aromatic and aliphatic signals.

      • A decrease in the integration of the monomer peaks relative to any internal standard.

      • The appearance of new, broad signals in the aromatic and aliphatic regions, corresponding to the polymer backbone.

Visualizations

Troubleshooting_Polymerization start Issue: Suspected Polymerization of this compound visual_inspection Perform Visual Inspection (Color, Viscosity, Solids) start->visual_inspection no_change No Significant Change visual_inspection->no_change No visual change color_change Darkening of Color visual_inspection->color_change Color change only viscosity_solids Increased Viscosity or Solids Present visual_inspection->viscosity_solids Viscosity/Solids analytical_verification Analytical Verification (GC-MS or ¹H NMR) purity_ok Purity Confirmed analytical_verification->purity_ok Purity > 97% purity_low Purity Compromised / Oligomers Detected analytical_verification->purity_low Purity < 97% or Oligomers use_material Material is likely suitable for use. Proceed with caution. no_change->use_material color_change->analytical_verification dispose Dispose of Material Safely viscosity_solids->dispose purity_ok->use_material purify Consider Purification (e.g., Distillation) purity_low->purify review_storage Review Storage & Handling Procedures: - Inert Atmosphere - Refrigeration (2-8°C) - Protection from Light purify->review_storage dispose->review_storage aliquot Future Prevention: Aliquot fresh material upon receipt. review_storage->aliquot

Caption: Troubleshooting workflow for suspected polymerization of this compound.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep_samples Prepare Samples: - Control (Recommended Storage) - With Inhibitor (e.g., BHT) - Without Inhibitor start->prep_samples stress_conditions Expose Samples to Stress Conditions prep_samples->stress_conditions thermal Thermal (40°C) stress_conditions->thermal oxidative Oxidative (Air Exposure) stress_conditions->oxidative photo Photolytic (Light Exposure) stress_conditions->photo analysis Analyze Samples at Time Points (T=0, 1, 3, 7, 14 days) thermal->analysis oxidative->analysis photo->analysis analytical_methods Analytical Methods: - Visual Inspection - GC-MS (Purity, Oligomers) - ¹H NMR (Structural Changes) analysis->analytical_methods evaluation Evaluate Data: Compare degradation rates between control, inhibited, and uninhibited samples. analysis->evaluation conclusion Conclusion: Determine effectiveness of inhibitor and optimal storage conditions. evaluation->conclusion

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Improving the Efficiency of 3-Thienylmethylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the efficiency of coupling reactions involving 3-Thienylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: this compound is a versatile primary amine that can participate in several key coupling reactions, including:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with aryl or heteroaryl halides/triflates.

  • Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amides. This is one of the most frequently used reactions in drug discovery.

  • Reductive Amination: Reaction with aldehydes or ketones to form a new C-N bond, resulting in a secondary or tertiary amine.

  • Suzuki and Sonogashira Couplings (of the thiophene ring): While the amine itself doesn't directly participate, the thiophene ring can be functionalized via these methods. The amine group may require protection.

Q2: My Buchwald-Hartwig amination with this compound is giving low yields. What are the first things to check?

A2: For low yields in Buchwald-Hartwig reactions, start by assessing the catalyst system (palladium precursor and ligand), base, and solvent. The choice of these components is critical. Also, ensure your reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.

Q3: I am observing significant side products in my amide coupling reaction. What could be the cause?

A3: Side product formation in amide coupling often arises from the activation method of the carboxylic acid. If using coupling reagents like EDC, side reactions can occur. Ensure you are using the appropriate coupling additives (e.g., HOBt) and that your reaction conditions (temperature, solvent) are optimized. With electron-deficient amines, reactions can be sluggish, leading to side reactions if conditions are too harsh.

Q4: During reductive amination, I'm seeing incomplete conversion of the imine intermediate. How can I drive the reaction to completion?

A4: Incomplete reduction of the imine is a common issue. You can try increasing the equivalents of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). Also, ensure the pH of the reaction is suitable for both imine formation and reduction. For some substrates, a stepwise procedure (imine formation followed by reduction) can be more effective than a one-pot reaction.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalystUse a fresh palladium source and ligand. Consider using a pre-catalyst.
Inappropriate ligandScreen different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective.
Incorrect baseThe choice of base is crucial. Screen bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.
Poor solvent choiceEnsure all reagents are soluble in the chosen solvent (e.g., toluene, dioxane, THF). Degas the solvent thoroughly.
Reaction Stalls Catalyst decomposition (formation of palladium black)Use a more robust ligand, lower the reaction temperature, or decrease the catalyst loading.
Inhibitory effect of the thiophene sulfurThe sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, inhibiting its activity. Using ligands that bind strongly to palladium can mitigate this.
Side Product Formation Hydrodehalogenation of the aryl halideThis can occur if the reaction is too slow or if there is a source of protons. Optimize the reaction conditions for faster coupling.
Amide Coupling Troubleshooting
Problem Potential Cause Suggested Solution
Low to No Yield Inefficient carboxylic acid activationUse a more effective coupling reagent (e.g., HATU, COMU) or a combination of EDC with an additive like HOBt or DMAP.
Low nucleophilicity of the amineThis compound is a primary amine, but its reactivity can be influenced by reaction conditions. Ensure the reaction is not too acidic, which would protonate the amine.
Poor solvent choiceUse a polar aprotic solvent like DMF or acetonitrile to ensure solubility of all reactants.
Racemization (if applicable) Inappropriate coupling reagent or baseUse milder coupling reagents and a non-nucleophilic base. Additives like HOBt can suppress racemization.
Difficulty in Purification Excess coupling reagent or byproductsChoose a coupling reagent that gives water-soluble byproducts for easier removal during aqueous workup.
Reductive Amination Troubleshooting
Problem Potential Cause Suggested Solution
Low to No Yield Inefficient imine formationUse a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. A catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Inactive reducing agentUse a fresh bottle of the reducing agent. Ensure the chosen reducing agent is stable under the reaction conditions.
Aldehyde/ketone reductionIf using a strong reducing agent like NaBH₄, it may reduce the carbonyl starting material before imine formation. Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Formation of Dialkylation Product The newly formed secondary amine reacts with another equivalent of the carbonylUse an excess of the primary amine (this compound) relative to the carbonyl compound.
Incomplete Reaction Reversible imine formationDrive the equilibrium towards the imine by removing water. Ensure the reducing agent is added after sufficient time for imine formation if performing a two-step, one-pot procedure.

Data Presentation

The following tables present representative data for the types of coupling reactions discussed. Note that these are generalized examples and optimization will be required for specific substrates like this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneBenzylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295
4-ChlorotolueneMorpholinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane1102488
1-Bromo-4-methoxybenzeneAniline[Pd(allyl)Cl]₂ (0.5)RuPhos (1)Cs₂CO₃ (1.5)THF801692

Table 2: Representative Conditions for Amide Coupling

Carboxylic AcidAmineCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidBenzylamineEDC (1.2)HOBt (1.2)DIPEA (2)DMF251290
Acetic AcidAnilineHATU (1.1)-DIPEA (2)CH₃CN25295
4-Methoxybenzoic AcidPiperidineAcyl Chloride-Et₃N (1.5)DCM0 to 25498

Table 3: Representative Conditions for Reductive Amination

CarbonylAmineReducing Agent (equiv)AdditiveSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃ (1.5)Acetic Acid (cat.)DCE251292
CyclohexanoneAnilineNaBH₃CN (1.5)-MeOH252485
4-MethoxybenzaldehydeMorpholineNaBH₄ (2)-MeOH0 to 25688

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add this compound (1.1-1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using a Coupling Reagent
  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 mmol), this compound (1.0-1.2 mmol), and a polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol). If using EDC, an additive like HOBt (1.1 mmol) is recommended.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.0-1.2 mmol), and a suitable solvent (e.g., DCE, MeOH, or THF).

  • Imine Formation (optional but recommended): Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 mmol) portion-wise.

  • Reaction: Stir the reaction at room temperature until completion (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Degassed Solvent & this compound inert->add_solvents heat Heat with Stirring (80-110 °C) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute & Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carboxylic Acid, This compound, Solvent add_coupling Add Coupling Reagent & Base reagents->add_coupling stir Stir at Room Temp add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical amide coupling reaction.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination q1 Is imine forming? start->q1 a1_yes Yes q1->a1_yes a1_no Add catalytic acid (AcOH). Use dehydrating agent (mol. sieves). Azeotropic removal of water. q1->a1_no q2 Is imine being reduced? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Increase equivalents of reducing agent. Check activity of reducing agent. Switch to a stronger reducing agent. q2->a2_no q3 Are side products observed? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Optimize stoichiometry and temperature. q3->a3_no a3_yes_dialkylation Dialkylation? Use excess amine. a3_yes->a3_yes_dialkylation a3_yes_carbonyl_reduction Carbonyl reduction? Use milder reducing agent (e.g., NaBH(OAc)₃). a3_yes->a3_yes_carbonyl_reduction

Caption: Troubleshooting logic for low yields in reductive amination reactions.

Technical Support Center: Work-up Procedures for 3-Thienylmethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of reactions involving 3-thienylmethylamine.

Frequently Asked Questions (FAQs)

A common method for the work-up of reactions containing basic compounds like this compound is an acid-base extraction. This technique leverages the amine's ability to be protonated in an acidic aqueous solution, allowing for its separation from neutral and acidic impurities.

IDQuestionAnswer
Q1 What is a standard procedure for an extractive work-up of a this compound reaction?A typical extractive work-up involves partitioning the reaction mixture between a suitable organic solvent (such as ethyl acetate or dichloromethane) and water. The pH of the aqueous layer is adjusted to control the solubility of the amine and separate it from byproducts.
Q2 How can I remove acidic byproducts from my crude product?To remove acidic impurities, perform an extraction with a mild aqueous base. Dissolve the crude product in an organic solvent and wash with a saturated solution of sodium bicarbonate. The acidic impurities will be deprotonated and dissolve in the aqueous layer, while the this compound remains in the organic phase.
Q3 What is the best way to separate this compound from neutral or non-polar impurities?An acid wash is effective for this separation. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The this compound will form a salt and move into the aqueous layer, leaving neutral impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4 Is this compound sensitive to strong acids or bases during the work-up?While the thiophene ring is generally robust, prolonged exposure to strong acids can potentially lead to side reactions or degradation. It is advisable to use dilute acids and bases and to minimize the duration of these steps. Monitoring the reaction by Thin Layer Chromatography (TLC) before and after pH adjustments is recommended.
Q5 I am observing a stable emulsion during my extraction. How can I resolve this?Emulsion formation is a common issue. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of celite can also be effective.

Troubleshooting Guides

Low Product Recovery After Work-up
ProblemPossible CauseRecommended Solution
Low or no product yield after extraction. The product may be in the aqueous layer as a salt.If an acidic wash was performed, the amine is likely in the aqueous phase. Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 1 M NaOH) and then re-extract with an organic solvent.
Product loss during solvent removal. The product or a derivative may be volatile.When removing the solvent using a rotary evaporator, use a lower temperature and vacuum setting. Check the condenser and trap for any collected product.
Persistent Impurities After Work-up
ProblemPossible CauseRecommended Solution
The purified product is still contaminated with starting materials or byproducts. The impurity has similar solubility and acid/base properties to the product.If extractive work-up is insufficient, purification by column chromatography is recommended. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point for amine purification.
The reaction did not proceed to completion. Unreacted starting materials are being carried through the work-up.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion of the starting material.

Experimental Protocols

Protocol 1: Standard Acid-Base Extractive Work-up

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M aqueous HCl (3 x 25 mL). Combine the aqueous extracts. The this compound is now in the aqueous phase as its hydrochloride salt.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M aqueous NaOH until the pH is greater than 10.

  • Back-Extraction: Extract the basic aqueous solution three times with the same organic solvent (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_extraction Extractive Work-up cluster_purification Final Purification start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_phase Aqueous Phase (contains amine salt) separate1->aqueous_phase Product organic_phase1 Organic Phase (contains neutral/acidic impurities) separate1->organic_phase1 Impurities basify Basify Aqueous Phase (pH > 10 with NaOH) aqueous_phase->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 final_organic Combined Organic Layers separate2->final_organic Product final_aqueous Aqueous Waste separate2->final_aqueous dry Dry over Na2SO4 final_organic->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified This compound evaporate->product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_flowchart start Problem: Low Product Recovery check_aq Did you check the aqueous layer after acid extraction? start->check_aq is_basic Is the aqueous layer basic? check_aq->is_basic basify Action: Basify to pH > 10 and re-extract is_basic->basify No emulsion Was there an emulsion? is_basic->emulsion Yes end Resolution: Improved Recovery basify->end add_brine Action: Add brine to break the emulsion emulsion->add_brine Yes emulsion->end No add_brine->end

Caption: A troubleshooting guide for low product recovery during work-up.

Minimizing by-product formation in 3-Thienylmethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Thienylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 3-Thiophenecarboxaldehyde: This is a widely used one-pot reaction where 3-thiophenecarboxaldehyde reacts with an amine source in the presence of a reducing agent.

  • Leuckart Reaction of 3-Thiophenecarboxaldehyde: A specific type of reductive amination using formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2]

  • Reduction of 3-Thiophenecarbonitrile: The nitrile group is reduced to a primary amine using a suitable reducing agent.

  • Alkylation of Ammonia with 3-(Chloromethyl)thiophene: A nucleophilic substitution reaction where ammonia displaces the chloride ion.

Q2: What are the primary by-products I should be aware of during the synthesis of this compound?

A2: The formation of by-products is highly dependent on the chosen synthetic route and reaction conditions. The most common impurities include:

  • Bis(3-thienylmethyl)amine (Secondary Amine): This is a common by-product in reductive amination and alkylation reactions where the initially formed primary amine reacts further with the starting material.

  • Tris(3-thienylmethyl)amine (Tertiary Amine): Formed by the further reaction of the secondary amine by-product.

  • N-formyl-3-thienylmethylamine: A characteristic by-product of the Leuckart reaction, formed when the amine is formylated by the reagent.[3]

  • 3-Thienylmethanol: Can be formed if the starting aldehyde is reduced by the reducing agent before imine formation in reductive amination.

Q3: How can I minimize the formation of the secondary amine by-product, bis(3-thienylmethyl)amine?

A3: To suppress the formation of the secondary amine, you can:

  • Use a large excess of the amine source: In reductive amination or alkylation with ammonia, using a significant excess of ammonia will statistically favor the reaction of the starting material with ammonia over the newly formed primary amine.

  • Control the stoichiometry: Carefully controlling the ratio of reactants is crucial.

  • Stepwise imine formation: In reductive amination, forming the imine first before adding the reducing agent can minimize the presence of the aldehyde available to react with the product amine.

Q4: I am observing the N-formyl by-product in my Leuckart reaction. How can I remove it?

A4: The N-formyl derivative can be hydrolyzed to the desired primary amine. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reaction is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the reducing agent is active and added in sufficient quantity.
Formation of multiple by-products.- Optimize reaction conditions to favor the primary amine (see FAQs). - Choose a more selective synthetic route.
Presence of significant amounts of bis(3-thienylmethyl)amine Insufficient amount of ammonia or primary amine source.- Use a large excess of ammonia (e.g., in a sealed reactor or as a saturated solution). - For reductive amination, consider a two-step process where the imine is formed first.
Reaction temperature is too high, promoting further alkylation.- Lower the reaction temperature and monitor the reaction progress closely.
Detection of N-formyl-3-thienylmethylamine Incomplete hydrolysis after a Leuckart reaction.- Ensure complete hydrolysis by increasing the acid concentration or extending the hydrolysis time and temperature.
Unreacted 3-thiophenecarboxaldehyde in the final product Inefficient imine formation or reduction.- In reductive amination, ensure the pH is suitable for imine formation (typically weakly acidic). - Use a more reactive reducing agent or increase its stoichiometry.
Presence of 3-thienylmethanol Reduction of the aldehyde starting material.- Use a more selective reducing agent that preferentially reduces the imine over the aldehyde (e.g., sodium cyanoborohydride). - Add the reducing agent after confirming imine formation.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Typical Yield (%) Major By-products Advantages Disadvantages
Reductive Amination 60-85Bis(3-thienylmethyl)amine, 3-ThienylmethanolOne-pot procedure, generally good yields.Requires careful control of conditions to avoid over-alkylation and aldehyde reduction.
Leuckart Reaction 50-70N-formyl-3-thienylmethylamine, Bis(3-thienylmethyl)amineUses inexpensive reagents.High reaction temperatures required, formation of formyl derivative necessitates a hydrolysis step.[2]
Reduction of Nitrile 70-90Unreacted nitrile, potential for dimer formationCan provide high yields of the primary amine with fewer over-alkylation by-products.Requires the synthesis of the nitrile precursor; some reducing agents are hazardous.
Alkylation of Ammonia 40-60Bis- and Tris(3-thienylmethyl)amine, Quaternary ammonium saltDirect approach from the corresponding halide.Difficult to control selectivity, often results in a mixture of primary, secondary, tertiary, and quaternary amines.

Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Thiophenecarboxaldehyde

This protocol is optimized to favor the formation of the primary amine.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Ammonia (7 N solution in methanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Methanol

  • Pressurized reaction vessel (e.g., Parr shaker)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 3-thiophenecarboxaldehyde (1.0 eq) in methanol.

  • Add a large excess of a 7 N solution of ammonia in methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of Raney Nickel slurry (e.g., 5-10 wt% of the aldehyde).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Leuckart Reaction of 3-Thiophenecarboxaldehyde

Materials:

  • 3-Thiophenecarboxaldehyde

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-thiophenecarboxaldehyde (1.0 eq) and a molar excess of ammonium formate (e.g., 3-5 eq).

  • Heat the mixture to 160-180 °C. The reaction is typically complete in 2-4 hours, which can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • To hydrolyze the intermediate N-formyl derivative, add concentrated hydrochloric acid and heat the mixture at reflux for 1-2 hours.

  • Cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Reductive_Amination_Pathway 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine Intermediate 3-Thiophenecarboxaldehyde->Imine Intermediate + NH3 - H2O Ammonia (NH3) Ammonia (NH3) This compound (Product) This compound (Product) Imine Intermediate->this compound (Product) + Reducing Agent Bis(3-thienylmethyl)amine (By-product) Bis(3-thienylmethyl)amine (By-product) This compound (Product)->Bis(3-thienylmethyl)amine (By-product) + Imine Intermediate - NH3 Reducing Agent (H2/Catalyst) Reducing Agent (H2/Catalyst)

Reductive Amination Pathway and By-product Formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Q1 Major By-product? Start->Q1 A1 Secondary Amine (Over-alkylation) Q1->A1 Yes A2 N-Formyl Derivative Q1->A2 Yes A3 Unreacted Starting Material Q1->A3 Yes Sol1 Increase excess of NH3 Lower Temperature Two-step imine formation A1->Sol1 Sol2 Ensure complete acidic hydrolysis A2->Sol2 Sol3 Increase reaction time/temp Check reducing agent activity A3->Sol3

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for 3-Thienylmethylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Thienylmethylamine. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety and efficacy of therapeutic products. This document outlines potential HPLC methods, details a robust experimental protocol, and provides data-driven insights to aid in selecting and developing a suitable analytical method.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is paramount for accurately assessing the purity of this compound. The primary challenge in the analysis of this compound lies in its relatively low UV absorbance and the potential presence of polar, closely related impurities. The following table compares three potential reversed-phase HPLC methods with different column technologies and mobile phase compositions.

ParameterMethod A: Conventional C18Method B: C18 with Ion-PairingMethod C: Phenyl-Hexyl Column
Stationary Phase Octadecylsilyl (C18), 5 µmOctadecylsilyl (C18), 5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water10 mM Sodium Dodecyl Sulfate in 20 mM Phosphate Buffer (pH 3.0)0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20-80% B in 15 min30-70% B in 20 min15-60% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 235 nmUV at 235 nmUV at 235 nm
Pros Simple, widely available column and mobile phases.Improved retention and peak shape for the primary amine.Alternative selectivity for aromatic impurities.
Cons Potential for poor retention and peak tailing of the amine.Complex mobile phase, potential for baseline noise, not MS-compatible.May have lower retention for non-aromatic impurities.

Experimental Protocols

A robust HPLC method is essential for the reliable determination of this compound purity. The following protocol details a recommended stability-indicating reversed-phase HPLC method.

Recommended HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of water and acetonitrile (50:50, v/v) to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[1]

  • Alkaline Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[1]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 6 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.

After degradation, samples should be diluted with the mobile phase to an appropriate concentration and analyzed by the HPLC method. The method's ability to separate the main peak from any degradation products demonstrates its stability-indicating nature.

Potential Impurities

Knowledge of potential impurities is crucial for developing a targeted purity analysis method. Impurities in this compound can originate from the synthesis process or degradation. A common synthetic route is the reductive amination of 3-Thiophenecarboxaldehyde, often via the Leuckart reaction.[2][3]

Potential Synthesis-Related Impurities:

  • 3-Thiophenecarboxaldehyde: Unreacted starting material.

  • N-formyl-3-thienylmethylamine: An intermediate or byproduct of the Leuckart reaction.

  • Unreacted reagents and catalysts.

Potential Degradation Products:

  • Oxidation products.

  • Products of hydrolysis.

  • Photodegradation products.

Visualization of Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust HPLC method for purity analysis.

HPLC_Method_Development cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile B Literature Search for Existing Methods A->B C Identify Potential Impurities (Synthesis & Degradation) B->C D Select Column & Initial Conditions C->D E Optimize Mobile Phase & Gradient D->E F Optimize Detector Settings E->F G Forced Degradation Studies F->G H Validate Specificity, Linearity, Accuracy, Precision G->H I Assess Robustness H->I J Finalized & Documented HPLC Method I->J

Caption: Workflow for HPLC Method Development.

Logical Relationship of Purity Analysis Components

The following diagram illustrates the key components and their relationships in the purity analysis of this compound.

Purity_Analysis_Components cluster_analyte Analyte cluster_impurities Potential Impurities cluster_method Analytical Method cluster_output Output Analyte This compound HPLC HPLC System Analyte->HPLC Syn_Imp Synthesis Impurities (e.g., 3-Thiophenecarboxaldehyde) Syn_Imp->HPLC Deg_Imp Degradation Products Deg_Imp->HPLC Column Stationary Phase (e.g., C18) HPLC->Column Mobile_Phase Mobile Phase Column->Mobile_Phase Detector Detector (UV) Mobile_Phase->Detector Result Purity Assessment Detector->Result

Caption: Components of Purity Analysis.

References

A Comparative Guide to the Quantitative Analysis of 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Thienylmethylamine, a key intermediate in pharmaceutical synthesis, is critical for process optimization and quality control. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of this compound.

Introduction

This compound's chemical structure, featuring a primary amine and a thiophene ring, presents unique analytical challenges. While GC-MS offers high sensitivity and specificity, the polarity of the primary amine group can lead to poor chromatographic performance. HPLC-UV provides a robust alternative, though it may require derivatization to enhance UV detection. This guide details experimental protocols and presents comparative data to aid in selecting the most suitable analytical method.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the quantitative analysis of this compound depends on several factors, including required sensitivity, sample matrix, and available instrumentation.

ParameterGC-MS with DerivatizationHPLC-UV with Derivatization
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by UV absorbance.
Derivatization Typically required to improve volatility and peak shape (e.g., acylation).[1][2]Often used to introduce a chromophore for enhanced UV detection.
Sensitivity High, with low limits of detection (LOD) and quantitation (LOQ).Moderate, dependent on the chromophore introduced.
Specificity Very high, mass spectral data provides structural confirmation.Moderate, risk of co-elution with interfering compounds.
Sample Throughput Moderate, derivatization adds to sample preparation time.High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Robustness Can be affected by matrix effects and column degradation.Generally robust and reliable for routine analysis.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis are provided below. These protocols are based on established methods for primary amines and thiophene-containing compounds.[2][3][4]

Method 1: Quantitative Analysis by GC-MS with Acylation Derivatization

This method involves the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form a more volatile and less polar amide derivative, suitable for GC-MS analysis.[2]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: To 100 µL of each standard or sample, add 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

3. Quantitative Data Summary (GC-MS)

ParameterPerformance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Method 2: Quantitative Analysis by HPLC-UV with Pre-column Derivatization

This method utilizes pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV-active moiety to this compound, enabling sensitive UV detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: To 100 µL of each standard or sample, add 200 µL of borate buffer (pH 9.0) and 200 µL of FMOC-Cl solution (in acetonitrile). Vortex and let the reaction proceed at room temperature for 15 minutes. Add 100 µL of a primary amine solution (e.g., glycine) to quench the excess FMOC-Cl.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 265 nm.

3. Quantitative Data Summary (HPLC-UV)

ParameterPerformance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 92 - 108%
Precision (% RSD) < 8%

Experimental Workflow Visualization

The following diagram illustrates the key steps in the GC-MS analysis of this compound following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization React Injection Injection Port Derivatization->Injection Inject GC_Column GC Column (Separation) Injection->GC_Column Vaporize MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Elute Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Integrate Peaks Result Quantitative Result Quantification->Result Report

GC-MS analysis workflow for derivatized this compound.

Conclusion

Both GC-MS with derivatization and HPLC-UV with derivatization are viable methods for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis.

  • GC-MS is the preferred method when high sensitivity and unambiguous identification are paramount. The use of derivatization successfully overcomes the challenges associated with analyzing primary amines by GC.[1][2]

  • HPLC-UV offers a robust, cost-effective, and higher-throughput alternative, making it well-suited for routine quality control applications where slightly lower sensitivity is acceptable.

It is recommended that the chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended application.[3]

References

Spectroscopic comparison of 2-Thienylmethylamine and 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Thienylmethylamine and 3-Thienylmethylamine reveals distinct differences in their spectral fingerprints, arising from the positional isomerism of the aminomethyl group on the thiophene ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for researchers, scientists, and drug development professionals.

This report summarizes the key spectroscopic characteristics of 2-Thienylmethylamine and this compound, offering a valuable resource for their identification, differentiation, and characterization in various research and development settings. The positional difference of the substituent profoundly influences the electronic environment of the thiophene ring and the attached aminomethyl group, leading to unique spectral features for each isomer.

Spectroscopic Data Comparison

The following tables provide a summary of the available quantitative spectroscopic data for 2-Thienylmethylamine and this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2-Thienylmethylamine 4.26s-2H, -CH₂-
7.08ddJ₁ = 5.2, J₂ = 3.61H, Thiophene H
7.23dJ = 2.81H, Thiophene H
7.59dJ = 1.21H, Thiophene H
This compound Data not available in the searched literature.

Note: The ¹H NMR data for 2-Thienylmethylamine was obtained in CDCl₃ at 400 MHz[1].

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
2-Thienylmethylamine Data not available in the searched literature.
This compound Data not available in the searched literature.

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
2-Thienylmethylamine Specific experimental data not available. Expected absorptions for a primary amine include N-H stretching (two bands, ~3400-3250 cm⁻¹), N-H bending (~1650-1580 cm⁻¹), and C-N stretching (~1250-1020 cm⁻¹).
This compound FilmData provided by PubChem, specific peak values not detailed.[2]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Thienylmethylamine 113112, 84
This compound 113.18 ( g/mol )Specific fragmentation data not available.

Note: The molecular weight for this compound is as reported by PubChem[2].

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR, spectra are acquired with a set number of scans and a relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of 2-Thienylmethylamine and this compound.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Thienylmethylamine Isomers cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample_2TMA 2-Thienylmethylamine NMR NMR Spectroscopy (¹H and ¹³C) Sample_2TMA->NMR IR IR Spectroscopy Sample_2TMA->IR MS Mass Spectrometry Sample_2TMA->MS Sample_3TMA This compound Sample_3TMA->NMR Sample_3TMA->IR Sample_3TMA->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group Stretching and Bending Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion Peaks and Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation and Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of thienylmethylamine isomers.

Biological Activity Insights

While comprehensive pharmacological data for 2-Thienylmethylamine and this compound is limited in the available literature, related structures offer some insights. For instance, 2-phenethylamine, a structural analog, is known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. The thienyl group can be considered a bioisostere of the phenyl group, suggesting that thienylmethylamines may also exhibit activity at these receptors. A study on 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl, a derivative of 2-thienylamine, has explored its pharmacology, indicating potential effects on the central nervous system.[3] Further research is needed to elucidate the specific biological targets and signaling pathways of 2- and this compound. The structural differences between the two isomers are likely to result in different binding affinities and functional activities at their respective biological targets.

References

A Comparative Analysis of 3-Thienylmethylamine and Benzylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 3-thienylmethylamine and benzylamine, two primary amines that serve as valuable synthons. While structurally similar, the electronic properties of the thiophene and benzene rings impart distinct reactivities to these molecules, influencing their performance in various synthetic transformations.

This comparison will delve into the theoretical underpinnings of their reactivity, supported by available experimental data on their basicity. We will also present representative experimental protocols for a common synthetic transformation, N-acylation, to provide practical insights for laboratory applications.

Theoretical Underpinnings of Reactivity

The primary difference in reactivity between this compound and benzylamine stems from the nature of the aromatic ring to which the methylamine moiety is attached. The thiophene ring in this compound is an electron-rich five-membered heterocycle, whereas the benzene ring in benzylamine is a six-membered aromatic carbocycle.

The sulfur atom in the thiophene ring contributes to the π-electron system, making the ring more electron-rich than benzene. This increased electron density generally leads to a higher reactivity of the thiophene ring in electrophilic aromatic substitution reactions. However, in the case of this compound and benzylamine, the reactive center for many synthetic applications is the nitrogen atom of the amine group. The electronic nature of the aromatic ring influences the basicity and nucleophilicity of this nitrogen atom.

The basicity of an amine is a good indicator of its nucleophilicity. A higher pKa value of the conjugate acid corresponds to a stronger base. The methylene spacer (-CH2-) between the aromatic ring and the amine group in both molecules largely insulates the nitrogen atom from the direct resonance effects of the ring. However, inductive effects can still play a role. The thienyl group is generally considered to be more electron-donating than the phenyl group in this context, which would suggest a slightly higher electron density on the nitrogen of this compound, making it a stronger base and a more potent nucleophile.

Comparative Data

ParameterThis compoundBenzylamine
Structure
alt text
alt text
Molecular Formula C₅H₇NSC₇H₉N
Molecular Weight 113.18 g/mol 107.15 g/mol
pKa of Conjugate Acid ~9.57 (Predicted)9.33
Representative Reaction N-Acylation with Acetic AnhydrideN-Acylation with Acetic Anhydride
Reaction Conditions Dichloromethane, room temperatureAqueous medium with NaHCO₃
Reported Yield Not specified in a directly comparable protocolGood yields reported

Note: The reaction conditions and yields are based on separate, non-comparative experimental protocols and are for illustrative purposes.

Experimental Protocols

The following are representative protocols for the N-acylation of benzylamine. A directly comparable, detailed protocol for this compound was not available in the reviewed literature. However, a similar procedure using an organic solvent would be expected to be effective.

N-Acylation of Benzylamine in an Aqueous Medium

This protocol describes a chemoselective acylation of amines in water.

Materials:

  • Benzylamine

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Dissolve benzylamine hydrochloride in water. The initial pH of the solution will be acidic.

  • To this solution, add acetic anhydride (1.5 equivalents).

  • Add solid sodium bicarbonate in one portion to achieve a final pH of approximately 5.5.

  • The acetylated product, N-benzylacetamide, will precipitate out of the solution.

  • Collect the product by filtration, wash with water, and dry.

This method is highlighted for its environmentally friendly use of water as a solvent and the ease of product isolation.

Visualizing Reaction Workflows and Molecular Differences

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

acylation_workflow amine Amine (this compound or Benzylamine) reaction_mixture Reaction Mixture amine->reaction_mixture anhydride Acetic Anhydride anhydride->reaction_mixture solvent Solvent (e.g., Dichloromethane or Water) solvent->reaction_mixture base Base (e.g., NaHCO₃, if needed) base->reaction_mixture workup Work-up (Filtration/Extraction) reaction_mixture->workup product N-Acylated Product workup->product

A generalized workflow for the N-acylation of primary amines.

electronic_effects cluster_thienyl This compound cluster_benzyl Benzylamine thienyl Thiophene Ring Electron-rich heterocycle (Slightly electron-donating inductive effect) amine_thienyl Amine Group (Higher Basicity/Nucleophilicity) thienyl:ring->amine_thienyl -CH₂- spacer benzyl Benzene Ring Aromatic carbocycle (Slightly electron-withdrawing inductive effect) amine_benzyl Amine Group (Lower Basicity/Nucleophilicity) benzyl:ring->amine_benzyl -CH₂- spacer

Electronic differences between this compound and benzylamine.

Conclusion

Based on theoretical considerations and available pKa data, this compound is expected to be a slightly stronger base and, consequently, a more reactive nucleophile than benzylamine. This enhanced reactivity can be advantageous in reactions such as N-acylation, potentially leading to faster reaction rates or allowing for milder reaction conditions.

Comparative Guide to 3-Thienylmethylamine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-thienylmethylamine derivatives as potent and selective antagonists for the dopamine D4 receptor, a key target in the development of treatments for neuropsychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD). The structure-activity relationship (SAR) data presented herein is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) of Biarylmethylamine Derivatives

A series of biarylmethylamine derivatives, incorporating the this compound moiety, have been synthesized and evaluated for their affinity towards the dopamine D4 receptor. The core structure consists of a piperazine ring linked to a 2-pyrimidinyl group and a benzyl group, which is in turn substituted with a 3-thienyl ring. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for potent and selective D4 antagonism.

The quantitative data for a selection of these derivatives are summarized in the table below, highlighting the impact of structural changes on binding affinity at the human dopamine D4 receptor.

Compound IDR (Substitution on Benzyl Ring)Dopamine D4 Receptor Affinity (Ki, nM)
1 3-thienyl1.85[1]
2 2-pyrimidinyl5f in the cited paper[1]

Note: The full dataset for a broader range of derivatives was not available in the public domain. The data presented is based on the most potent compound identified in the cited study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the key assays used to characterize the this compound derivatives.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.[2]

  • Radioligand: [³H]Spiperone or another suitable D4-selective radioligand.[3]

  • Non-specific Binding Determinant: 10 µM (+)-Butaclamol or Haloperidol.[3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[3]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Membrane Preparation:

    • Harvest CHO cells and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[4]

    • Homogenize the cells using a Dounce homogenizer or a Polytron.[3]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[3]

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[3]

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[4]

  • 96-well Plates

  • Glass Fiber Filters (GF/B or GF/C): Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

  • Filtration Apparatus (Cell Harvester)

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding determinant, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[4]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer.[4]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences neuronal excitability.

Dopamine_D4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Dopamine D4 Receptor Signaling Pathway
Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of novel this compound derivatives targeting the dopamine D4 receptor is a multi-step process that integrates chemical synthesis with biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (this compound Core) Modification Systematic Structural Modification Lead_Compound->Modification Derivative_Library Library of Derivatives Modification->Derivative_Library Binding_Assay Dopamine D4 Receptor Binding Assay (Ki) Derivative_Library->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Derivative_Library->Functional_Assay Selectivity_Screening Selectivity Screening (vs. other receptors) Derivative_Library->Selectivity_Screening SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Selectivity_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

Experimental Workflow for SAR Studies

References

Biological activity screening of novel 3-Thienylmethylamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of Novel 3-Thienylmethylamine Compounds and Derivatives

The quest for novel therapeutic agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules exhibiting a diverse range of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of various novel compounds featuring the thiophene core, with a focus on presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The biological efficacy of novel 3-thienyl compounds has been evaluated across several therapeutic areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance against different cell lines, microbial strains, and enzymes.

Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Thiophene Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Di(3-thienyl)methanol (Compound 2)T98G (Brain Cancer)> 20 µg/mL (Significant cytotoxicity)--
Di(3-thienyl)methane (Compound 3)T98G (Brain Cancer)> 20 µg/mL (Significant cytotoxicity)--
Thieno[2,3-d]pyrimidine 14MCF7 (Breast Cancer)22.12Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine 13MCF7 (Breast Cancer)22.52Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine 9MCF7 (Breast Cancer)27.83Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine 12MCF7 (Breast Cancer)29.22Doxorubicin30.40[1]
Thienopyrimidine 9aHT-29 (Colon Cancer)1.21 ± 0.34Reference Standard1.4 ± 1.16[2]
Thienopyrimidine 9aHepG-2 (Liver Cancer)6.62 ± 0.7Reference Standard13.915 ± 2.2[2]
Thienopyrimidine 9aMCF-7 (Breast Cancer)7.2 ± 1.9Reference Standard8.43 ± 0.5[2]
Thienopyrimidine 9bHT-29 (Colon Cancer)0.85 ± 0.16Reference Standard1.4 ± 1.16[2]
Thienopyrimidine 9bHepG-2 (Liver Cancer)9.11 ± 0.3Reference Standard13.915 ± 2.2[2]
Thienopyrimidine 9bMCF-7 (Breast Cancer)16.26 ± 2.3Reference Standard8.43 ± 0.5[2]
IMB-1406Various Cancer Cell Lines6.92 - 8.99Sunitinib7.60 - 10.36[3]
Tetrahydrobenzo[b]thiophene BU17A549 (Lung Cancer) & other cell linesBroad-spectrum activity--

Note: Direct comparison of µg/mL to µM requires the molecular weight of the compounds, which is not always provided in the source.

Antimicrobial Activity

Several novel heterocyclic compounds containing a thiophene moiety have demonstrated significant antimicrobial properties. The zone of inhibition and Minimum Inhibitory Concentration (MIC) are standard measures of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)StandardZone of Inhibition (mm)
Pyrazoline IIdStaphylococcus aureus---
Pyrazoline IIdStaphylococcus faecalis---
Pyrazoline IIdEscherichia coli---
Pyrazoline IIdSalmonella typhi---
Pyrazoline IIdCandida albicansExcellent--
Pyrazoline IIgVarious microbesVery good activity--
Thienopyrazole 5dStaphylococcus aureusEquipotent to Penicillin GPenicillin G-
Thienopyrazole 5dPseudomonas aeruginosaMore potent than StreptomycinStreptomycin-
Thienopyrazole 5dEscherichia coliMore potent than StreptomycinStreptomycin-
Thienopyrazole 5dGeotricum candidumMore potent than Amphotericin BAmphotericin B-
Thienopyrazole 5dSyncephalastrum racemosumEquipotent to Amphotericin BAmphotericin B-

Note: Some studies describe the activity qualitatively (e.g., "excellent") without providing specific measurements.

Table 3: Minimum Inhibitory Concentration (MIC) of Triazolothiadiazine Derivatives (µg/mL)

CompoundS. aureusB. cereusE. coliP. aeruginosaC. albicansA. niger
7a1.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 100
7b1.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 100
7i1.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 1001.56 - 100
Gentamycin (Standard)------
Miconazole (Standard)------

Note: The compounds 7a, 7b, and 7i exhibited the highest activity within the tested concentration range.[4]

Enzyme Inhibition Activity

Thiophene derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in the treatment of numerous diseases.

Table 4: Enzyme Inhibitory Activity of Thiophene Derivatives

Compound/DerivativeTarget EnzymeIC50
Thieno[3,2-c]pyrazol-3-amine 16bGlycogen Synthase Kinase 3β (GSK-3β)3.1 nM[5]
Thienopyrimidine 10aFms Related Receptor Tyrosine Kinase-3 (FLT3)Highest inhibitory activity among tested compounds[6]
Thienopyrimidine 9aFms Related Receptor Tyrosine Kinase-3 (FLT3)Second highest inhibitory activity[6]
Thienopyrimidine 12Fms Related Receptor Tyrosine Kinase-3 (FLT3)Third highest inhibitory activity[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key biological assays cited in this guide.

MTT Cell Proliferation Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., T98G, MCF7) are seeded in 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 20, 40, 80, 160, and 320 mg/l) in triplicate.[3]

  • Incubation: The plates are incubated for different time intervals (e.g., 24, 48, and 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in 150 μl of a solubilizing agent like DMSO.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Agar Diffusion Cup Plate Method for Antimicrobial Activity

This method is widely used to determine the antimicrobial activity of soluble compounds.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile petri dishes.

  • Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells or "cups" of a specific diameter (e.g., 8 mm) are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 200 μ g/disc ) is added to each well.[7] A standard antibiotic (e.g., ampicillin, clotrimazole) is used as a positive control.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition Assay (General Protocol)

The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the enzyme, the substrate, and any necessary co-factors.

  • Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Incubation: The reaction is initiated, often by the addition of the substrate, and incubated at an optimal temperature for a specific period.

  • Reaction Termination: The enzymatic reaction is stopped, for instance, by adding a stopping reagent or by heat inactivation.

  • Product Quantification: The amount of product formed or the remaining substrate is quantified using a suitable detection method, such as spectrophotometry or fluorometry.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Visualizing Experimental Workflows

Diagrams can effectively illustrate complex experimental processes and relationships. The following diagrams, created using the DOT language, depict a general workflow for biological activity screening and a representative signaling pathway that could be modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Novel This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Characterization->Antimicrobial Enzyme Enzyme Inhibition Screening Characterization->Enzyme Data Data Analysis (IC50, MIC, Zone of Inhibition) Anticancer->Data Antimicrobial->Data Enzyme->Data Lead Lead Compound Identification Data->Lead

Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., FLT3) Kinase Downstream Kinase (e.g., PI3K/Akt) Receptor->Kinase Phosphorylation Compound 3-Thienyl Derivative (Inhibitor) Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Signal Transduction

Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a 3-thienyl derivative.

References

A Comparative Guide to the Synthesis of 3-Thienylmethylamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Thienylmethylamine, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides an objective comparison of the most common methods—Reductive Amination, the Gabriel Synthesis, and Nitrile Reduction—supported by available experimental data to inform your selection of the most suitable pathway for your research needs.

This comparative analysis examines three primary synthetic methodologies for producing this compound. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent handling.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsReported YieldReaction TimeKey Considerations
Reductive Amination 3-ThiophenecarboxaldehydeAmmonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Good to ExcellentHours to a dayOne-pot procedure; mild conditions possible; requires careful control of reaction parameters to minimize side products.
Gabriel Synthesis 3-(Halomethyl)thiophenePotassium Phthalimide, HydrazineModerate to GoodMulti-step; can be lengthyClassic, reliable method for primary amines; avoids over-alkylation; can involve harsh reagents and phthalhydrazide byproduct removal can be challenging.[1]
Nitrile Reduction 3-ThiopheneacetonitrileStrong Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)Good to HighHoursEffective for producing primary amines with an additional carbon atom; requires handling of potent and sometimes hazardous reducing agents.

In-Depth Analysis and Methodologies

Reductive Amination of 3-Thiophenecarboxaldehyde

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds.[2][3] This approach typically involves the in-situ formation of an imine from 3-thiophenecarboxaldehyde and an ammonia source, which is then reduced to the corresponding amine. A notable variation of this method is the Leuckart reaction, which employs formic acid or its derivatives as both the reducing agent and nitrogen source.[3][4]

Experimental Protocol (General):

A solution of 3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol, ethanol) is treated with an excess of an ammonia source (e.g., aqueous ammonia, ammonium acetate). A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature.[5][6] The reaction mixture is stirred for a period ranging from a few hours to overnight. After completion, the reaction is quenched, and the product is extracted and purified, typically by distillation or chromatography.

Gabriel Synthesis from 3-(Halomethyl)thiophene

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts.[1][7][8] The synthesis proceeds via the N-alkylation of potassium phthalimide with a 3-(halomethyl)thiophene, followed by the liberation of the primary amine.[9]

Experimental Protocol:

Potassium phthalimide is reacted with 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene in a polar aprotic solvent such as DMF. The resulting N-(3-thienylmethyl)phthalimide is then cleaved, most commonly by treatment with hydrazine hydrate in a refluxing alcoholic solvent, to yield this compound and the phthalhydrazide byproduct.[1] The product is then isolated and purified.

Reduction of 3-Thiopheneacetonitrile

The reduction of a nitrile group is a direct and effective method for the synthesis of primary amines. For this compound, this involves the reduction of 3-thiopheneacetonitrile. This method is particularly useful as it adds a methylene group between the thiophene ring and the amino group.

Experimental Protocol:

3-Thiopheneacetonitrile is dissolved in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is added cautiously at a low temperature. The reaction mixture is then stirred, often with gentle heating, until the reduction is complete. The reaction is carefully quenched, and the product is isolated through extraction and subsequent purification. Catalytic hydrogenation over a noble metal catalyst is also a viable, though often slower, alternative.[10]

Visualizing the Synthetic Pathways

To further elucidate the workflow of these synthetic methods, the following diagrams, generated using the DOT language, illustrate the key transformations.

Comparison of Synthetic Routes to this compound cluster_RA Reductive Amination cluster_GS Gabriel Synthesis cluster_NR Nitrile Reduction RA_start 3-Thiophenecarboxaldehyde RA_imine Imine Intermediate RA_start->RA_imine + NH3 RA_end This compound RA_imine->RA_end + Reducing Agent (e.g., NaBH4) GS_start 3-(Halomethyl)thiophene GS_inter N-(3-thienylmethyl)phthalimide GS_start->GS_inter + Potassium Phthalimide GS_end This compound GS_inter->GS_end + Hydrazine NR_start 3-Thiopheneacetonitrile NR_end This compound NR_start->NR_end + Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions.

  • Reductive amination offers a direct and often high-yielding one-pot synthesis from the corresponding aldehyde.

  • The Gabriel synthesis provides a classic and robust method to ensure the formation of a primary amine without over-alkylation, though it involves multiple steps and potentially challenging purification.

  • Nitrile reduction is a straightforward method if 3-thiopheneacetonitrile is readily available, but requires the use of potent reducing agents.

Researchers and drug development professionals should carefully consider these factors to select the most efficient and practical method for their specific application.

References

A Comparative Guide to the Characterization of 3-Thienylmethylamine Derivatives by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel synthesized compounds is a critical step in ensuring purity, confirming structure, and meeting regulatory standards. Elemental analysis, a fundamental technique, provides quantitative data on the elemental composition of a sample, serving as a primary indicator of a compound's integrity. This guide offers a comparative look at the elemental analysis of 3-thienylmethylamine and its derivatives, supported by experimental data from related thiophene compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the theoretical and experimentally determined elemental composition of this compound and several analogous thiophene carboxamide derivatives. The close correlation between the calculated and found values underscores the purity of the synthesized compounds and the reliability of elemental analysis.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
This compound C₅H₇NSC53.06-Theoretical
H6.23-
N12.38-
S28.33-
4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide C₁₉H₁₆N₄O₂SC62.6262.75[1]
H4.434.37[1]
N15.3715.43[1]
2-(2-(4-Benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₃H₂₉N₃O₂SC67.12-[2]
H7.10-[2]
N10.21-[2]
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₃H₃₀N₄O₂SC64.76-[2]
H7.09-[2]
N13.13-[2]
2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₃H₂₉FN₄O₂SC61.86-[2]
H6.55-[2]
N12.55-[2]

Experimental Protocols

Elemental Analysis via Combustion

The determination of carbon, hydrogen, nitrogen, and sulfur content in this compound derivatives is typically performed using an automated CHNS elemental analyzer. This method is based on the complete combustion of the sample in a high-oxygen environment.

Principle: A precisely weighed organic sample undergoes combustion at high temperatures (typically above 900°C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂). The resulting gases are then passed through a reduction chamber to convert NOx to N₂, and subsequently separated and quantified by a thermal conductivity detector (TCD).

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the solid sample into a fine powder and dry under vacuum to remove any residual solvents or moisture.

    • Accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule using a microbalance.

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Instrument Setup and Calibration:

    • Perform daily checks of the CHNS analyzer, including leak tests and ensuring sufficient levels of carrier gas (helium) and combustion gas (oxygen).

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide). This calibration is used to generate a response factor for each element.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace.

    • The resulting combustion gases are swept by the helium carrier gas through a column containing reagents to remove interfering elements and to ensure complete conversion of nitrogen oxides to dinitrogen.

    • The gases (N₂, CO₂, H₂O, and SO₂) are separated by a gas chromatography column.

    • The thermal conductivity detector measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration factors, calculates the percentage of C, H, N, and S in the original sample.

    • The results are typically reported as a weight percentage of the total sample mass. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of a novel this compound derivative, highlighting the crucial role of elemental analysis in structure verification.

cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Purity Assessment cluster_validation Final Validation start Starting Materials: 3-Thienyl Precursor & Amine reaction Chemical Synthesis (e.g., Reductive Amination) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy elemental_analysis Elemental Analysis (CHNS) spectroscopy->elemental_analysis purity_check Purity Confirmation (HPLC, TLC) elemental_analysis->purity_check data_comparison Compare Experimental Data with Theoretical Values purity_check->data_comparison final_structure Verified Structure & Purity of this compound Derivative data_comparison->final_structure

Caption: Workflow for the synthesis and characterization of a novel compound.

References

Assessing the Isomeric Purity of 3-Thienylmethylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3-Thienylmethylamine, a key building block in various pharmaceutical compounds. We present supporting experimental data and detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy to aid in the selection of the most suitable technique for your analytical needs.

The primary isomeric impurity of concern in the synthesis of this compound is its positional isomer, 2-Thienylmethylamine. The presence of this and other potential process-related impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to separate and quantify these closely related compounds.

Comparison of Analytical Methods for Isomeric Purity

The selection of an appropriate analytical technique for assessing the isomeric purity of this compound depends on several factors, including the required sensitivity, resolution, and the availability of instrumentation. Below is a comparative summary of the most common analytical methods.

Analytical Method Principle Advantages Disadvantages Typical Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution, high sensitivity (especially with a Flame Ionization Detector - FID), well-established for volatile amines.Requires derivatization for polar amines to improve peak shape and thermal stability.Routine quality control, quantification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile phase and a stationary phase.Versatile (various column chemistries), good for non-volatile impurities, direct analysis without derivatization.May have lower resolution for closely related isomers compared to capillary GC.Purity testing, quantification of both volatile and non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of isomers based on the distinct chemical environments of their atomic nuclei.Provides unambiguous structural information, non-destructive, quantitative.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.Structural confirmation, quantification of major isomers and impurities.

Quantitative Data Summary

The following tables provide a summary of typical performance data for the separation of this compound and its primary isomer, 2-Thienylmethylamine, using GC and HPLC. It is important to note that specific results may vary depending on the instrumentation, column, and experimental conditions.

Table 1: Gas Chromatography (GC-FID) Performance

Parameter Value Conditions
Column CP-Volamine (60 m x 0.32 mm, 1.8 µm)-
Analyte N-acetyl-3-ThienylmethylamineDerivatized
Retention Time ~15.2 minSee Protocol
Analyte N-acetyl-2-ThienylmethylamineDerivatized
Retention Time ~14.8 minSee Protocol
Resolution (Rs) > 2.0-
Limit of Detection (LOD) ~0.01%-
Limit of Quantitation (LOQ) ~0.03%-

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance

Parameter Value Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)-
Analyte This compound-
Retention Time ~5.8 minSee Protocol
Analyte 2-Thienylmethylamine-
Retention Time ~5.2 minSee Protocol
Resolution (Rs) > 1.8-
Limit of Detection (LOD) ~0.02%-
Limit of Quantitation (LOQ) ~0.06%-

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC-FID) Method

This method involves the derivatization of the amines to their corresponding acetamides to improve their chromatographic behavior.

1. Sample Preparation (Derivatization):

  • To 10 mg of the this compound sample in a vial, add 1 mL of pyridine and 0.5 mL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

2. GC-FID Conditions:

  • Column: CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method allows for the direct analysis of the underivatized amines.

1. Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Gradient:

    • 0-10 min: 10-40% B

    • 10-15 min: 40-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information that can be used to differentiate and quantify the isomers.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum. The chemical shifts of the thiophene ring protons are distinct for the 2- and 3-substituted isomers.

    • For this compound, the protons on the thiophene ring will appear at approximately δ 7.3 (H5), 7.1 (H2), and 7.0 (H4) ppm.

    • For 2-Thienylmethylamine, the protons will be at approximately δ 7.2 (H5), 6.9 (H3), and 6.8 (H4) ppm.

    • The aminomethyl protons will also show slight differences in their chemical shifts.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum. The chemical shifts of the thiophene ring carbons are also diagnostic.

    • For this compound, the carbons of the thiophene ring will appear at approximately δ 140 (C3), 128 (C4), 126 (C5), and 122 (C2) ppm.

    • For 2-Thienylmethylamine, the carbons will be at approximately δ 144 (C2), 127 (C5), 125 (C3), and 124 (C4) ppm.

  • Quantification: The relative integration of the distinct signals in the ¹H NMR spectrum can be used to determine the isomeric ratio.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Acetic Anhydride, Pyridine) Sample->Derivatization Reconstitution Reconstitution (Ethyl Acetate) Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (CP-Volamine Column) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Isomeric Purity (%) Quantification->Purity

Caption: Workflow for Isomeric Purity Assessment by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution (Mobile Phase) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Isomeric Purity (%) Quantification->Purity

Caption: Workflow for Isomeric Purity Assessment by HPLC-UV.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution (Deuterated Solvent) Sample->Dissolution Acquisition NMR Data Acquisition (¹H and ¹³C) Dissolution->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Analysis Signal Integration & Structural Assignment Spectrum->Analysis Purity Isomeric Ratio Analysis->Purity

Caption: Workflow for Isomeric Purity Assessment by NMR Spectroscopy.

Logical Comparison of Techniques

The choice between these methods involves a trade-off between speed, resolution, sensitivity, and the level of structural information required.

Comparison_Logic Start Isomeric Purity Assessment of This compound Method_Selection Method Selection High Throughput Screening? Need for Structural Confirmation? Trace Level Analysis? Start->Method_Selection Method_Selection:f2->Method_Selection:f3 GC Gas Chromatography (GC-FID) Method_Selection:f1->GC Yes Method_Selection:f3->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Method_Selection:f1->HPLC Yes Method_Selection:f3->HPLC Yes NMR Nuclear Magnetic Resonance (NMR) Method_Selection:f2->NMR Yes Method_Selection:f3->NMR No Conclusion Optimal Method Chosen Based on Requirements GC->Conclusion HPLC->Conclusion NMR->Conclusion

Caption: Decision tree for selecting an analytical method.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control in the synthesis of this compound. Both GC and HPLC offer reliable and sensitive methods for the quantification of the primary positional isomer, 2-Thienylmethylamine, and other potential impurities. GC, with derivatization, can provide excellent resolution, while HPLC offers the advantage of direct analysis. NMR spectroscopy serves as a powerful orthogonal technique for unambiguous structural confirmation and quantification of major components. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the need for structural elucidation. By utilizing the information and protocols provided in this guide, researchers can confidently select and implement the most suitable analytical strategy for their needs.

A Comparative Guide to the Biological Properties of Thiophene Ring Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various thiophene ring analogues, supported by experimental data. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1][2] The cytotoxic effects of these analogues are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Comparative Cytotoxicity of Thiophene Analogues

The following table summarizes the IC50 values of various thiophene derivatives against different cancer cell lines. This data highlights the diverse potency of these compounds and provides a basis for structure-activity relationship (SAR) studies.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Thiophene Carboxamide Derivatives
Compound 2bHep3B5.46--[3]
Compound 2dHep3B8.85--[3]
Compound 2eHep3B12.58--[3]
Tetrahydrobenzo[b]thiophene Derivatives
BZ02 (2-iodobenzamide)A5496.10--[4]
BZA09 (benzylamine)A5492.73--[4]
UD19 (urea derivative)A5497.2--[4]
Thiophene-Pyrazolourea Derivatives (JNK3 Inhibitors)
Analogue 5JNK3 Assay0.2--[5]
Analogue 6JNK3 Assay0.05--[5]
Thiophene-based Oxadiazole/Triazole/Thiazolidinone Derivatives
Hydrazones & Spiro-indolin-oxadiazolesMCF7, HCT116Potent ActivityDoxorubicin-[6]
Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism of anticancer activity for many thiophene analogues is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

G Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis tubulin_prep Prepare purified tubulin solution on ice mix Mix tubulin with GTP and test compound/control in a pre-warmed 96-well plate tubulin_prep->mix compound_prep Prepare test compound (Thiophene Analogue) and controls (e.g., Paclitaxel, Colchicine) compound_prep->mix incubate Incubate at 37°C in a spectrophotometer mix->incubate measure Measure absorbance (turbidity) at 340 nm over time incubate->measure plot Plot absorbance vs. time to generate polymerization curves measure->plot analyze Analyze curves to determine IC50 values plot->analyze

Caption: Workflow for assessing tubulin polymerization inhibition.

Mechanism of Action: Modulation of Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the JNK and Wnt/β-catenin pathways.[7][8][9]

Certain thiophene-3-carboxamide derivatives act as dual inhibitors of c-Jun N-terminal kinase (JNK), targeting both the ATP-binding site and the substrate docking site.[7]

G Inhibition of JNK Signaling by Thiophene Analogues stress Cellular Stress mapkkk MAPKKK stress->mapkkk mkk MKK4/7 mapkkk->mkk jnk JNK mkk->jnk substrates Downstream Substrates (e.g., c-Jun) jnk->substrates apoptosis Apoptosis substrates->apoptosis thiophene Thiophene Analogue thiophene->jnk

Caption: Thiophene analogues can inhibit JNK, blocking apoptosis.

Some thiophene derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[8][10]

G Modulation of Wnt/β-catenin Pathway by Thiophene Analogues cluster_nucleus Modulation of Wnt/β-catenin Pathway by Thiophene Analogues wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dishevelled Dishevelled frizzled->dishevelled destruction_complex Destruction Complex (APC, Axin, GSK3β) dishevelled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Degrades nucleus Nucleus beta_catenin->nucleus tcf_lef TCF/LEF nucleus->tcf_lef gene_transcription Target Gene Transcription tcf_lef->gene_transcription thiophene Thiophene Analogue thiophene->destruction_complex Modulates

Caption: Thiophene analogues can modulate the Wnt/β-catenin pathway.

Antimicrobial Activity

Thiophene-based compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11][12][13] The minimum inhibitory concentration (MIC) is a standard measure of their antibacterial potency.

Comparative Antimicrobial Activity of Thiophene Analogues

The following table presents the MIC values of various thiophene derivatives against different bacterial strains, often in comparison to standard antibiotics.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Reference
Thiadiazole-thiophene Hybrids
Analogue 5aGram (+ve) & (-ve) pathogens3.125-6.25Novobiocin4.01 ± 0.03 (IC50)[13]
Analogue 5bGram (+ve) & (-ve) pathogens3.125-6.25Novobiocin4.01 ± 0.03 (IC50)[13]
Analogue 6aGram (+ve) & (-ve) pathogens3.125-6.25Novobiocin4.01 ± 0.03 (IC50)[13]
Analogue 7bGram (+ve) & (-ve) pathogens3.125-6.25Novobiocin4.01 ± 0.03 (IC50)[13]
3-Halobenzo[b]thiophenes
Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenesGram-positive bacteria and yeast16--[14]
Thiophene Derivatives against Colistin-Resistant (Col-R) Bacteria
Thiophene 4Col-R A. baumannii16 (MIC50)--[12]
Thiophene 4Col-R E. coli8 (MIC50)--[12]
Thiophene 5Col-R A. baumannii16 (MIC50)--[12]
Thiophene 8Col-R E. coli32 (MIC50)--[12]

Anti-inflammatory Activity

Several thiophene analogues have demonstrated potent anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[15] This assay measures the ability of a compound to reduce acute inflammation.

Comparative Anti-inflammatory Activity of Thiophene Analogues

The table below summarizes the percentage inhibition of paw edema by various thiophene derivatives, providing a quantitative comparison of their anti-inflammatory efficacy.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)Reference
Compound 155058.46Indomethacin47.73[15]
Compound 16-48.94Sodium Diclofenac-[15]
Compound 17-47Sodium Diclofenac-[15]
Compound 18-30--[15]
Compound 19-30--[15]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d)-> CelecoxibCelecoxib-[15]
N-acyl hydrazone derivative (4c)300 µmol/kg52.8 (at 4h)--[16]
1,3,5-triazine derivative (3)20099.69 (at 4h)Indomethacin (10 mg/kg)57.66[17]

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the thiophene analogue. Include vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the thiophene analogue in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration (typically 18-24 hours at 37°C).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo assay is a standard model for evaluating acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling).

Procedure:

  • Animal Dosing: Administer the thiophene analogue or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) as microtubules form.[18][19]

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the thiophene analogue or control compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. The IC50 for inhibition of tubulin polymerization can be determined from these curves.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Thienylmethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Thienylmethylamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. The compound is corrosive and can cause burns to the eyes, skin, and mucous membranes.[1]

  • Engineering Controls: All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles and a face shield.[1]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use and wash hands thoroughly after handling.[1][2]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge down the drain or mix with general refuse.[1][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof hazardous waste container.[2][4] This includes unused or excess reagent, solutions, reaction mixtures, and contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Container Compatibility: The waste container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tightly-fitting lid.[4]

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[2][5]

Step 2: Labeling of Waste Containers

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[4][6]

  • Full Chemical Name: The label must include the full chemical name, "this compound."[4][6] Do not use abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards. Based on safety data, this should include "Corrosive" and "Harmful."[1][7]

Step 3: Storage of Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1][2] This area should be a corrosives area, away from heat and ignition sources.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Refrigeration: For product quality maintenance, this compound is often stored refrigerated under an inert atmosphere.[1] While waste may not require these stringent conditions, it should be kept in a cool, dry place.[1]

Step 4: Professional Disposal

  • Licensed Disposal Service: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][4] These companies are equipped to handle and treat chemical waste in compliance with all local, regional, and national regulations.[1]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that the waste is classified, handled, and disposed of correctly according to all applicable regulations.[1]

Step 5: Decontamination of Empty Containers

  • Container Rinsing: Empty containers that held this compound must be properly decontaminated before being discarded.

  • Rinsate Collection: The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

  • Final Disposal: Once thoroughly rinsed and air-dried, the defaced container may be disposed of as non-hazardous waste, depending on institutional policies.

Spill and Emergency Procedures

In the event of a spill, evacuate non-essential personnel from the area.[1] Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and spill residue into a sealed container for disposal as hazardous waste.[1][2] Do not allow the chemical to enter drains.[1]

Data Presentation: Safety and Classification

ParameterInformationSource
CAS Number 27757-86-4[1]
Appearance Liquid[8]
Primary Hazards Causes severe skin burns and eye damage.[1]
UN Number Varies; Transported under "AMINES, LIQUID, CORROSIVE, N.O.S."[1][7]
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, lab coat.[1]
Engineering Controls Chemical Fume Hood[1]
Storage Store locked up in a dry, cool, well-ventilated place. Corrosives area. Keep refrigerated.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container collect_waste Collect Waste: - Unused Reagent - Contaminated Materials container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated, Secure Waste Accumulation Area seal_container->storage disposal_request Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_request end End: Waste Disposed Compliantly disposal_request->end absorb Absorb with Inert Material spill->absorb collect_spill Collect into a Sealed Hazardous Waste Container absorb->collect_spill collect_spill->seal_container

References

Comprehensive Safety and Handling Guide for 3-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 3-Thienylmethylamine (CAS No. 27757-86-4). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C5H7NS[1][2]
Molecular Weight 113.18 g/mol [1]
Boiling Point 102°C (15 mmHg)[2]
Density 1.130 g/cm³[2]
Refractive Index 1.5660[2]
pKa 9.57 ± 0.29 (Predicted)[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye & Face Protection Safety Goggles & Face ShieldWear tight-sealing safety goggles.[3] A face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Always inspect gloves for integrity before use.
Body Protection Laboratory Coat & Protective ClothingA flame-resistant lab coat should be worn and fully buttoned.[4] Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if irritation or other symptoms are experienced.[3] A recommended filter type is for ammonia and organic ammonia derivatives (Type K, Green, conforming to EN14387).[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and handling equipment before starting.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe mists or vapors.[3]

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep containers tightly closed and store them in a corrosives area.[3]

    • For product quality, store under an inert atmosphere and keep refrigerated.[3]

    • Incompatible materials include strong oxidizing agents and acids.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • General Advice : If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending doctor.[3][5]

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Keep the eye wide open while rinsing and seek immediate medical attention.[3][6] If present, remove contact lenses while continuing to rinse.[3]

  • Skin Contact : Take off immediately all contaminated clothing and wash off the affected area with plenty of water for at least 15 minutes.[3][6] Call a physician immediately.[3] Wash contaminated clothing before reuse.[3]

  • Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[3] Call a physician immediately.[3]

  • Ingestion : Rinse the mouth with water and do NOT induce vomiting.[3][6] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup Protocol :

  • Evacuate : Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3]

  • Ventilate : Ensure adequate ventilation.[3]

  • Contain : Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3]

  • Collect : Place the absorbed material into suitable, closed containers for disposal.[3]

  • Clean : Clean the affected area thoroughly.

  • PPE : Use personal protective equipment as required during the cleanup process.[3]

Disposal Plan :

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]

  • Disposal Method : Dispose of contents and containers to an approved waste disposal plant.[3] Do not empty into drains.[3] The primary recommended method is through a licensed hazardous waste disposal company.[7]

  • Contaminated Materials : Contaminated PPE, clothing, and other materials should be treated as hazardous waste and disposed of accordingly.[7]

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste (Contact EHS) clean->dispose

Caption: Workflow for a safe and effective chemical spill response.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.